Remlifanserin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2289704-13-6 |
|---|---|
Molekularformel |
C24H29F2N3O2 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
3-[(4-cyclopropyloxyphenyl)methyl]-1-[(2,4-difluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C24H29F2N3O2/c1-28-12-10-20(11-13-28)29(16-18-4-5-19(25)14-23(18)26)24(30)27-15-17-2-6-21(7-3-17)31-22-8-9-22/h2-7,14,20,22H,8-13,15-16H2,1H3,(H,27,30) |
InChI-Schlüssel |
UYRCLXJMWZFKDG-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Remlifanserin (ACP-204): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remlifanserin (ACP-204) is a next-generation, selective serotonin (B10506) 5-HT2A receptor inverse agonist currently in late-stage clinical development for the treatment of Alzheimer's disease psychosis (ADP). Developed by Acadia Pharmaceuticals, it is designed as a successor to pimavanserin (B1677881), offering an improved pharmacological profile with enhanced selectivity and a shorter half-life, which may translate to a better safety profile, particularly concerning cardiovascular effects. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical pharmacology of this compound, intended for researchers and professionals in the field of drug development.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and a range of neuropsychiatric symptoms. Among these, psychosis, including hallucinations and delusions, is prevalent in a significant portion of AD patients and is associated with increased morbidity and caregiver distress. Currently, there are no FDA-approved treatments specifically for ADP. This compound (ACP-204) represents a targeted therapeutic approach to address this unmet medical need.
Discovery and Rationale
The development of this compound was driven by the clinical experience with pimavanserin, the first and only FDA-approved treatment for Parkinson's disease psychosis. Pimavanserin's efficacy is attributed to its potent inverse agonist activity at the 5-HT2A receptor. Building on this, Acadia Pharmaceuticals sought to develop a follow-on compound with an optimized pharmacokinetic and pharmacodynamic profile. The key objectives for the discovery of this compound included:
-
High potency and inverse agonist activity at the 5-HT2A receptor.
-
Enhanced selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2C and 5-HT2B, to minimize off-target effects.
-
A shorter half-life compared to pimavanserin to potentially reduce the risk of adverse events such as QT prolongation.
-
Good oral bioavailability and central nervous system penetration.
This compound emerged as a lead candidate from these discovery efforts, demonstrating a promising preclinical profile that warranted further development.
Chemical Synthesis
While a specific, detailed, step-by-step synthesis of this compound has not been publicly disclosed in peer-reviewed journals, its structure as a substituted urea (B33335) suggests a convergent synthetic strategy. The synthesis would likely involve the coupling of two key amine intermediates with a carbonyl source. A plausible synthetic route is proposed below, based on established methods for the synthesis of similar urea-containing compounds and the known synthesis of its predecessor, pimavanserin.
The synthesis would likely begin with the preparation of the two key amine fragments: N-((2,4-difluorophenyl)methyl)-1-methylpiperidin-4-amine and (4-(cyclopropyloxy)phenyl)methanamine.
Proposed Synthesis of Intermediates:
-
N-((2,4-difluorophenyl)methyl)-1-methylpiperidin-4-amine (Intermediate A): This intermediate can be synthesized via reductive amination of 1-methylpiperidin-4-one with 2,4-difluorobenzylamine.
-
(4-(cyclopropyloxy)phenyl)methanamine (Intermediate B): This intermediate can be prepared from 4-cyclopropyloxybenzonitrile through reduction of the nitrile group, for example, by catalytic hydrogenation.
Final Coupling Reaction:
The final urea formation can be achieved by reacting Intermediate A with an activated form of Intermediate B. A common method for this transformation is the use of a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI), to first form a reactive carbamate (B1207046) or isocyanate with one of the amines, which is then reacted with the second amine.
A Technical Guide to the Mechanism of Action of Remlifanserin as a 5-HT2A Inverse Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Remlifanserin (ACP-204) is a next-generation, selective serotonin (B10506) 2A (5-HT2A) receptor inverse agonist currently in late-stage clinical development for the treatment of Alzheimer's disease psychosis. Building on the pharmacological precedent of pimavanserin (B1677881), this compound exhibits an optimized selectivity and safety profile. This document provides a detailed examination of the molecular mechanisms underpinning this compound's action, focusing on the principles of 5-HT2A receptor signaling, constitutive activity, and the pharmacology of inverse agonism. It includes summaries of key preclinical data and detailed protocols for foundational experimental assays used in its characterization.
Introduction to the Serotonin 5-HT2A Receptor
The 5-HT2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of various central nervous system functions, including mood, cognition, and perception. It is the primary target for classic psychedelic drugs and a crucial site of action for numerous atypical antipsychotics. Dysregulation of 5-HT2A receptor signaling is implicated in the pathophysiology of several neuropsychiatric disorders, making it a prominent target for therapeutic intervention.
Canonical Gq/11 Signaling Pathway
The 5-HT2A receptor primarily couples to the Gαq/11 family of G-proteins. Upon agonist binding (e.g., serotonin), the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP subunit dissociates and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to activate IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC) at the cell membrane. This signaling cascade modulates a wide array of downstream cellular processes.
The Principle of Inverse Agonism
Constitutive Receptor Activity
Many GPCRs, including the 5-HT2A receptor, can exist in an equilibrium between an inactive conformation (R) and a spontaneously active conformation (R*), even in the absence of an agonist. This ability to signal without a ligand is known as constitutive or basal activity[1][2]. While the level of constitutive activity for the wild-type 5-HT2A receptor is generally low in vitro, it is physiologically relevant and can be readily measured in recombinant systems[2][3].
Differentiating Inverse Agonists from Neutral Antagonists
The existence of constitutive activity allows for a distinction between two classes of receptor blockers:
-
Neutral Antagonist: Binds to the receptor but has no effect on the R <=> R* equilibrium. It produces no response on its own but blocks the binding and effect of agonists.
-
Inverse Agonist: Preferentially binds to and stabilizes the inactive (R) conformation of the receptor. This shifts the equilibrium away from the active (R*) state, thereby reducing the receptor's constitutive activity below its basal level.
This compound is classified as an inverse agonist because it actively suppresses the basal signaling of the 5-HT2A receptor.
This compound's Pharmacological Profile
This compound (ACP-204) was developed as a successor to pimavanserin with an improved pharmacological profile, including enhanced selectivity and a lower risk of QT prolongation[4][5].
Binding Affinity and Selectivity
This compound demonstrates high affinity for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes and off-target receptors. Preclinical data highlight its improved selectivity over the highly homologous 5-HT2C receptor compared to its predecessor, pimavanserin[4][6].
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (ACP-204) | Pimavanserin |
|---|---|---|
| 5-HT2A | 0.14 | 0.11 |
| 5-HT2C | 1.86 | 0.51 |
| 5-HT2B | 372 | 513 |
Data sourced from preclinical characterization studies presented by Acadia Pharmaceuticals[6]. Lower Ki values indicate higher binding affinity.
Functional Potency
Functional assays confirm that this compound acts as a potent inverse agonist at the 5-HT2A receptor, effectively suppressing its signaling. Its functional potency is greater than that of pimavanserin[5][6]. The selectivity for 5-HT2A over 5-HT2C is also evident in functional assays, ranging from 32- to 123-fold depending on the specific bioassay used[4].
Table 2: Comparative Functional Potencies (nM)
| Assay Type / Receptor | This compound (ACP-204) | Pimavanserin |
|---|---|---|
| 5-HT2A (Antagonist/Inverse Agonist Potency) | 0.3 - 0.5 | 1.0 - 4.2 |
| 5-HT2C (Antagonist/Inverse Agonist Potency) | 16 - 37 | 29 - 43 |
Data represent potency ranges (e.g., IC50 or functional Ki) from various cell-based functional assays such as phosphatidylinositol hydrolysis or Receptor Selection and Amplification Technology (RSAT)[6]. Lower values indicate higher potency.
Key Experimental Methodologies
The characterization of this compound relies on a suite of standard and specialized pharmacological assays. Below are detailed protocols for two foundational experiments.
Protocol 1: 5-HT2A Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
-
Objective: To determine the equilibrium inhibition constant (Ki) of this compound at the human 5-HT2A receptor.
-
Materials & Reagents:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-ketanserin (a 5-HT2A antagonist), typically used at a concentration near its Kd (e.g., 0.5 - 2.0 nM)[7][8].
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist like clozapine (B1669256) or spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and cocktail.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the diluted test compound (this compound), and the radioligand to each well.
-
Controls: Prepare wells for "total binding" (containing only radioligand and buffer) and "non-specific binding" (containing radioligand and the non-specific control).
-
Initiate Reaction: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3x) to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of this compound.
-
Plot percent inhibition versus the log concentration of this compound to generate a dose-response curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-ketanserin used and Kd is its dissociation constant for the 5-HT2A receptor.
-
-
Protocol 2: Inositol Phosphate (B84403) (IP) Accumulation Functional Assay
This assay directly measures the functional consequence of Gq-pathway activation by quantifying the accumulation of inositol phosphates, a downstream second messenger. It is used to determine a compound's activity as an agonist, antagonist, or inverse agonist.
-
Objective: To measure the inverse agonist activity of this compound by quantifying its ability to reduce basal (constitutive) accumulation of [3H]-inositol phosphates.
-
Materials & Reagents:
-
Cell Line: HEK293 cells expressing the human 5-HT2A receptor.
-
Radiolabel: [3H]-myo-inositol.
-
Culture Medium: Inositol-free DMEM for the labeling step.
-
Stimulation Buffer: HBSS or similar, containing Lithium Chloride (LiCl, typically 10 mM) to inhibit inositol monophosphatase, allowing IPs to accumulate[9][10].
-
Test Compound: this compound, prepared in a series of dilutions.
-
Lysis Reagent: Cold perchloric acid (PCA) or trichloroacetic acid (TCA).
-
Separation: Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution Buffers: Graded concentrations of ammonium (B1175870) formate/formic acid.
-
-
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and grow to near confluency.
-
Radiolabeling: Replace the medium with inositol-free medium containing [3H]-myo-inositol (e.g., 20 µCi/ml) and incubate for 18-24 hours to allow incorporation into membrane phosphoinositides[11].
-
Washing: Wash cells with buffer to remove excess radiolabel.
-
Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl. Then, add the various dilutions of this compound (or control compounds) and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Lysis: Terminate the reaction by aspirating the buffer and lysing the cells with cold PCA.
-
Extraction: Neutralize the extracts and separate the soluble inositol phosphates from lipids and other cellular components.
-
Chromatography: Apply the aqueous extracts to anion exchange columns. Wash the columns and then elute the different inositol phosphate fractions (IP1, IP2, IP3) using buffers of increasing ionic strength.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis:
-
Plot the total [3H]-IP accumulation (sum of IP1, IP2, IP3 fractions) against the log concentration of this compound.
-
A dose-dependent decrease below the basal level (wells with no drug) demonstrates inverse agonist activity.
-
Fit the curve to determine the IC50 (concentration causing 50% of the maximal reduction in basal signaling) and Emax (maximal inhibition).
-
-
Conclusion
This compound is a highly potent and selective 5-HT2A receptor inverse agonist. Its mechanism of action is predicated on the constitutive activity of the 5-HT2A receptor. By preferentially binding to and stabilizing the receptor's inactive state, this compound reduces basal Gq/11 signaling, a pathway implicated in the positive symptoms of psychosis. Preclinical data demonstrate its superior selectivity and potency profile compared to first-generation compounds, supporting its ongoing clinical investigation as a refined therapeutic agent for neuropsychiatric disorders. The experimental methodologies outlined provide the foundational framework for characterizing the binding and functional properties of such compounds in drug discovery and development.
References
- 1. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive activity of 5-HT receptors: Factual analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preclinical characterization of ACP-204 reported at AAIC | BioWorld [bioworld.com]
- 6. acadia.com [acadia.com]
- 7. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Remlifanserin: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remlifanserin, also known as ACP-204, is a novel, selective serotonin (B10506) 5-HT2A receptor inverse agonist currently under investigation for the treatment of neuropsychiatric disorders, including psychosis associated with Alzheimer's disease.[1][2] Developed by Acadia Pharmaceuticals, it represents a potential advancement over earlier therapies with a profile that suggests improved potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed methodologies for key experimental assessments and visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with a complex chemical structure designed for high-affinity and selective binding to the 5-HT2A receptor. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[(4-cyclopropoxyphenyl)methyl]-1-[(2,4-difluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)urea | [1] |
| Other Names | ACP-204 | [1] |
| CAS Number | 2289704-13-6 | [1] |
| Molecular Formula | C24H29F2N3O2 | [1] |
| Molecular Weight | 429.51 g/mol | [1] |
| SMILES | CN1CCC(CC1)N(CC2=C(C=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)OC4CC4 | [1] |
| InChI Key | UYRCLXJMWZFKDG-UHFFFAOYSA-N | [1] |
| Appearance | Solid | MedChemExpress Data |
| Solubility | Soluble in DMSO | MedChemExpress Data |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress Data |
Experimental Protocols
Physicochemical Property Determination
Aqueous Solubility
The aqueous solubility of a compound like this compound is a critical parameter influencing its absorption and bioavailability. Standard methods for its determination include the shake-flask method and kinetic solubility assays.
-
Shake-Flask Method (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
-
Kinetic Solubility Assay:
-
A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
A small aliquot of the stock solution is added to the aqueous buffer.
-
The formation of a precipitate is monitored over a short period. The highest concentration at which no precipitate is observed is considered the kinetic solubility. Turbidity can be measured using a nephelometer.
-
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes.
-
Shake-Flask Method:
-
A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).
-
Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a flask containing a known amount of the compound.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
In Vitro Pharmacological Assays
5-HT2A Receptor Binding Assay
This assay is used to determine the affinity of this compound for the 5-HT2A receptor.
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT2A receptor or brain tissue rich in these receptors (e.g., frontal cortex) are homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Radioligand Binding:
-
A constant concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
DOI-Induced Head-Twitch Response (HTR) in Mice
This is a behavioral model used to assess the in vivo efficacy of 5-HT2A receptor antagonists and inverse agonists.
-
Animals: Male C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
This compound or vehicle is administered at various doses via a specific route (e.g., oral gavage or intraperitoneal injection).
-
After a predetermined pretreatment time, a 5-HT2A receptor agonist, such as (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is administered to induce the head-twitch response.
-
The number of head twitches is observed and counted for a specific period (e.g., 30 minutes) by a trained observer blinded to the treatment conditions.
-
A reduction in the number of DOI-induced head twitches by this compound indicates its 5-HT2A receptor antagonist/inverse agonist activity.
-
MK-801-Induced Hyperlocomotion in Mice
This model is used to evaluate the antipsychotic-like potential of compounds.
-
Animals: Male BALB/c or other appropriate mouse strains are used.
-
Procedure:
-
Mice are habituated to an open-field arena.
-
This compound or vehicle is administered.
-
After the pretreatment period, the NMDA receptor antagonist MK-801 (dizocilpine) is administered to induce hyperlocomotion.
-
The locomotor activity of the mice (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated activity monitoring system.
-
Attenuation of MK-801-induced hyperlocomotion by this compound suggests potential antipsychotic efficacy.
-
Mechanism of Action and Experimental Workflows
5-HT2A Receptor Signaling Pathway
This compound acts as an inverse agonist at the 5-HT2A receptor. This means that it not only blocks the action of the endogenous agonist serotonin but also reduces the receptor's basal, constitutive activity. The canonical signaling pathway of the 5-HT2A receptor involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By stabilizing the inactive conformation of the receptor, this compound attenuates this signaling cascade.
In Vitro Receptor Binding Assay Workflow
The process of determining the binding affinity of this compound for the 5-HT2A receptor can be visualized as a sequential workflow.
In Vivo Behavioral Studies Workflow
The general workflow for conducting in vivo behavioral studies to assess the efficacy of this compound involves several key steps from animal preparation to data analysis.
Conclusion
This compound is a promising drug candidate with a well-defined chemical structure and a mechanism of action centered on its potent and selective inverse agonism at the 5-HT2A receptor. The experimental protocols outlined in this guide provide a framework for the characterization of its physicochemical and pharmacological properties. Further preclinical and clinical studies will continue to elucidate its full therapeutic potential and safety profile.
References
Remlifanserin's Interaction with the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remlifanserin (ACP-204) is a second-generation, selective serotonin (B10506) 5-HT2A receptor inverse agonist currently under development for the treatment of Alzheimer's disease psychosis.[1][2] As a follow-up compound to pimavanserin, this compound exhibits a similar pharmacological profile but with a shorter half-life and a potentially lower risk of QT prolongation.[3] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound at the 5-HT2A receptor, along with detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Binding Affinity and Functional Potency
This compound demonstrates high affinity and potent inverse agonist activity at the 5-HT2A receptor. Its binding profile is characterized by a high degree of selectivity over other serotonin receptor subtypes, particularly the 5-HT2C and 5-HT2B receptors.
Table 1: this compound (ACP-204) Binding Affinity (Ki) at Serotonin Receptors
| Receptor | Radioligand | Ki (nM) | Source |
| 5-HT2A | Not Specified | 0.14 | [3][4][5] |
| 5-HT2C | Not Specified | 1.86 | [3] |
| 5-HT2B | Not Specified | 372 | [4] |
Table 2: this compound (ACP-204) Functional Inverse Agonist Potency
| Receptor | Assay Type | Potency (nM) | Source |
| 5-HT2A | R-SAT and Phosphatidylinositol 1 assays | 0.3 - 0.5 | [3][5] |
| 5-HT2C | R-SAT and Phosphatidylinositol 1 assays | 16 - 37 | [3][5] |
Table 3: this compound (ACP-204) In Vivo Receptor Occupancy
| Parameter | Value | Species | Source |
| ED50 | 0.002 mg/kg | Rhesus Monkey | [3][5] |
| EC50 | 0.33 ng/mL | Rhesus Monkey | [3][5] |
Binding Kinetics: Association and Dissociation Rates
The kinetic parameters of a drug's interaction with its target, specifically the association rate constant (Kon) and the dissociation rate constant (Koff), are critical determinants of its pharmacodynamic profile. A slow dissociation rate, for example, can lead to prolonged receptor occupancy and a more sustained therapeutic effect.
As of the latest available data, the specific Kon and Koff values for this compound's binding to the 5-HT2A receptor have not been publicly disclosed. Kinetic binding studies, such as those employing surface plasmon resonance (SPR) or radioligand binding assays with time-course measurements, are typically used to determine these parameters. The ratio of Koff to Kon defines the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
Experimental Protocols
The following section details a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
Competitive Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A specific 5-HT2A receptor radioligand, such as [3H]ketanserin.
-
Test Compound: this compound (ACP-204) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2).
-
Instrumentation: Scintillation counter, 96-well microplates, and a filtration apparatus.
Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT2A receptor are thawed and diluted in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain:
-
A fixed volume of assay buffer.
-
The test compound (this compound) at varying concentrations, the non-specific binding control, or buffer for total binding determination.
-
A fixed concentration of the radioligand (e.g., [3H]ketanserin), typically at a concentration close to its Kd value.
-
The diluted cell membrane preparation to initiate the binding reaction.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.
-
The data are fitted to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. As an inverse agonist, this compound is thought to reduce the constitutive activity of the receptor, thereby decreasing downstream signaling. There is also evidence suggesting that 5-HT2A receptors can couple to Gi/o proteins.
Caption: 5-HT2A receptor signaling pathways and the inhibitory effect of this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. ACP-204 by Acadia Pharmaceuticals for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Acadia presents preclinical characterization of ACP-204 | BioWorld [bioworld.com]
Preclinical Profile of Remlifanserin: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remlifanserin (ACP-204) is a novel, selective serotonin (B10506) 5-HT2A receptor inverse agonist currently in late-stage clinical development for the treatment of Alzheimer's disease psychosis.[1][2] Developed by Acadia Pharmaceuticals, it is a follow-up compound to pimavanserin (B1677881), designed with an improved pharmacological and pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from in vitro and in vivo studies in various animal models.
Pharmacodynamics: Receptor Engagement and Functional Activity
This compound demonstrates high potency and selectivity as a 5-HT2A receptor inverse agonist.[3][4] Preclinical studies have characterized its binding affinity and functional activity at serotonin receptors, highlighting its differentiation from its predecessor, pimavanserin.
Receptor Binding and Functional Potency
In vitro assays have established the high affinity and potent inverse agonist activity of this compound at the 5-HT2A receptor. It also exhibits activity at the 5-HT2C receptor, but with significantly lower potency, contributing to its selective profile.[3][4]
| Parameter | 5-HT2A Receptor | 5-HT2C Receptor | Reference |
| Binding Affinity (Ki) | 0.14 nM | 1.86 nM (weaker than pimavanserin's 0.51 nM) | [4] |
| Inverse Agonist Potency | 0.3 - 0.5 nM (3- to 9-fold more potent than pimavanserin) | 16 - 37 nM (up to 2.7-fold more potent than pimavanserin) | [3][4] |
| Selectivity (5-HT2A vs 5-HT2C) | 32- to 123-fold depending on the bioassay | - | [5] |
This compound shows very low affinity for the 5-HT2B receptor, which is expected to result in a lower risk of QT prolongation compared to pimavanserin.[5]
In Vivo Pharmacodynamics
Preclinical animal models have been instrumental in demonstrating the in vivo efficacy of this compound in relevant behavioral paradigms.
DOI-Induced Head-Twitch Response in Rodents
The head-twitch response (HTR) induced by the 5-HT2A/2C receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) is a classic preclinical model used to assess 5-HT2A receptor antagonism. This compound potently suppresses this behavior in both mice and rats.
| Species | Administration Route | Minimum Effective Dose | Dose for Near-Complete Suppression | Reference |
| Mouse | Subcutaneous | 0.1 mg/kg | 0.3 mg/kg | [1][3][4] |
| Rat | Subcutaneous | 0.3 mg/kg | 1 mg/kg | [1][3][4] |
| Rat | Oral | - | 3 mg/kg | [1] |
MK-801-Induced Hyperlocomotion in Mice
The NMDA receptor antagonist dizocilpine (B47880) (MK-801) induces a hyperlocomotor response in rodents, which can be attenuated by antipsychotic agents. This compound effectively suppresses MK-801-induced hyperlocomotion.
| Species | Minimum Effective Dose | Reference |
| Mouse | 0.1 mg/kg | [3][4] |
5-HT2A Receptor Occupancy in Rhesus Monkeys
Positron Emission Tomography (PET) imaging studies in rhesus monkeys have confirmed that this compound effectively occupies central 5-HT2A receptors in a dose-dependent manner.
| Parameter | Value | Reference |
| ED50 (Dose) | 0.002 mg/kg | [3][4] |
| EC50 (Plasma Concentration) | 0.33 ng/mL | [3][4] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies in rats and cynomolgus monkeys have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, highlighting key advantages over pimavanserin.
Pharmacokinetic Parameters in Rats
| Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (h*ng/mL) | t1/2 (h) | F (%) | Reference |
| Intravenous | 1 mg/kg (male) | - | - | - | - | - | [1] |
| Intravenous | 1 mg/kg (female) | - | - | - | - | - | [1] |
| Oral | 10 mg/kg (male) | 432 | 3.33 | 4975 | 5.22 | High | [1][3] |
| Oral | 10 mg/kg (female) | - | - | - | - | High | [1][3] |
This compound exhibits high oral bioavailability and a moderate clearance rate in rats.[3] Its volume of distribution is higher than total body water, indicating good tissue penetration.[3]
Pharmacokinetic Comparison in Cynomolgus Monkeys
Studies directly comparing the pharmacokinetics of this compound and pimavanserin in cynomolgus monkeys revealed several key differences.
| Parameter | This compound | Pimavanserin | Reference |
| Total Drug Exposure (AUC) | Similar | Similar | [1] |
| Clearance (Cl) | Similar | Similar | [1] |
| Volume of Distribution (Vss) | ~2-fold lower | ~2-fold higher | [1][3] |
| Half-life (t1/2) | ~2-fold lower | ~2-fold higher | [1][3] |
| Cerebrospinal Fluid (CSF) Exposure | ~5-fold higher | ~5-fold lower | [1][3] |
The shorter half-life of this compound is a key differentiating feature, with an estimated human half-life of 14.7 to 21.7 hours, which is substantially shorter than that of pimavanserin (approximately 57 hours).[1][4] This profile suggests the feasibility of once-daily dosing.[1]
Safety Pharmacology
Preclinical safety studies have indicated a favorable profile for this compound.
Cardiovascular Safety
This compound has been shown to have a reduced potential to impact ion channels important for cardiovascular function compared to pimavanserin.
| Ion Channel | This compound (IC50) | Pimavanserin (IC50) | Reference |
| hERG | 1.8 µM | 0.2 µM | [4] |
| CaV1.2 L-type calcium channel | 3.5 µM | 1.2 µM | [1] |
| NaV1.5 sodium channel | >10 µM | 1.2 µM | [1] |
Chronic toxicity studies in rats and monkeys showed no evidence of QTc prolongation.[1]
Other Safety Findings
Chronic oral toxicity studies in both rats and monkeys demonstrated that this compound was well-tolerated at the highest doses tested.[4] Notably, no evidence of phospholipidosis, a finding observed in animal studies with pimavanserin, was seen with this compound.[1]
Experimental Protocols
DOI-Induced Head-Twitch Response
-
Species: Male C57BL/6 mice and male Sprague-Dawley rats.[4]
-
Procedure: this compound or vehicle (0.9% saline) was administered subcutaneously (in mice and rats) or orally (in rats).[1] Sixty minutes after subcutaneous administration or 165 minutes after oral administration, DOI (2.5 mg/kg) was administered intraperitoneally.[1] Head twitches, defined as rapid, bidirectional, rotational head movements not related to normal exploratory or grooming behaviors, were then counted.[1]
MK-801-Induced Hyperlocomotion
-
Species: Male BALB/c mice.[4]
-
Procedure: The ability of various doses of this compound to reduce hyperlocomotion induced by MK-801 (0.4 mg/kg, intraperitoneally) was evaluated.[1][4] Locomotor activity was measured using an automated infrared photobeam monitoring apparatus (Kinder Scientific) during a 90-minute activity cycle.[1]
5-HT2A Receptor Occupancy via PET Imaging
-
Radioligand: [18F]altanserin.[1]
-
Procedure: Images were acquired over a 120-minute period and processed using PMOD version 3.802.[1] The cerebellum was used as the nondisplaceable reference region.[1] 5-HT2A receptor occupancy was calculated as: [1 - (post-Remlifanserin Binding Potential / Baseline Binding Potential)] × 100.[1] The relationship between plasma concentration and receptor occupancy was fitted with a single-binding site model with a Hill slope of 1.[1]
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an inverse agonist at the 5-HT2A receptor.
Experimental Workflow for DOI-Induced Head-Twitch Response
Caption: Workflow for the DOI-induced head-twitch response experiment.
Logical Relationship of this compound's Preclinical Profile
Caption: Key preclinical attributes of this compound.
References
Remlifanserin's Serotonin Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remlifanserin (ACP-204) is a novel, selective serotonin (B10506) 5-HT2A receptor inverse agonist currently under development for the treatment of Alzheimer's disease psychosis.[1] As a follow-up compound to pimavanserin (B1677881), this compound exhibits a more potent and selective profile for the 5-HT2A receptor.[1] This technical guide provides an in-depth overview of the serotonin receptor subtype selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Data Summary
The selectivity of this compound for serotonin receptor subtypes is a critical aspect of its pharmacological profile, suggesting a targeted mechanism of action with potentially fewer off-target effects. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.
Table 1: Radioligand Binding Affinity of this compound (ACP-204) at Serotonin 5-HT2 Receptor Subtypes
| Receptor Subtype | Ligand | Cell Line | K_i_ (nM) | Reference |
| 5-HT2A | This compound (ACP-204) | CHO-K1 | 0.14 | [2] |
| 5-HT2B | This compound (ACP-204) | CHO-K1 | Very Low Affinity | [1] |
| 5-HT2C | This compound (ACP-204) | CHO-K1 | 1.86 | [2] |
| 5-HT2A | Pimavanserin (Comparator) | CHO-K1 | 0.11 | [2] |
| 5-HT2C | Pimavanserin (Comparator) | CHO-K1 | 0.51 | [2] |
Table 2: Functional Activity of this compound (ACP-204) at Serotonin 5-HT2 Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT2A | Inverse Agonist & Antagonist | Potency (K_b_) | 0.3 - 0.5 | [2] |
| 5-HT2C | Inverse Agonist & Antagonist | Potency (IC_50_) | 16 - 37 | [2] |
Selectivity Profile Summary:
This compound demonstrates a high affinity for the 5-HT2A receptor, with a K_i_ value of 0.14 nM.[2] Its affinity for the 5-HT2C receptor is approximately 13-fold lower (K_i_ = 1.86 nM), and it exhibits very low affinity for the 5-HT2B receptor.[1][2] This translates to a functional selectivity for the 5-HT2A receptor over the 5-HT2C receptor that is reported to be between 32- and 123-fold, depending on the specific bioassay used.[1] In comparison, the selectivity of pimavanserin for the 5-HT2A receptor over the 5-HT2C receptor is between 8- and 37-fold.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to determine the serotonin receptor selectivity profile of a compound like this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (K_i_) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
This compound at a range of concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound or vehicle.
-
For determination of non-specific binding, a high concentration of a non-labeled competing ligand is added to a set of wells.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC_50_) is determined by non-linear regression analysis. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Functional Assays
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (e.g., EC_50_ or IC_50_).
1. Calcium Flux Assay (for G_q_-coupled receptors like 5-HT2A and 5-HT2C)
Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known 5-HT2A/2C receptor agonist (e.g., serotonin or DOI).
-
This compound at a range of concentrations.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Varying concentrations of this compound or vehicle are then added to the wells and pre-incubated.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist. The agonist is then injected into the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically.
-
Data Analysis: The peak fluorescence response is determined for each well. The IC_50_ value for this compound's inhibition of the agonist response is calculated using non-linear regression.
2. Inositol Monophosphate (IP1) Accumulation Assay (for G_q_-coupled receptors)
Objective: To measure the ability of this compound to act as an inverse agonist by measuring its effect on the basal or agonist-stimulated accumulation of IP1, a downstream product of the G_q_ signaling pathway.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation).
-
This compound at a range of concentrations.
Procedure:
-
Cell Stimulation: Cells are plated in a suitable format. The culture medium is replaced with stimulation buffer containing varying concentrations of this compound (for inverse agonism) or this compound and a fixed concentration of an agonist (for antagonism). The cells are then incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and Detection: The lysis buffer containing the HTRF® detection reagents (IP1-d2 and anti-IP1 Cryptate) is added to each well. The plate is incubated at room temperature for 1 hour to allow for cell lysis and the competitive binding reaction to occur.
-
Measurement: The plate is read on an HTRF®-compatible plate reader, which measures the fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: The HTRF® ratio is calculated. The amount of IP1 produced is inversely proportional to the HTRF® signal. For inverse agonism, the IC_50_ is determined from the concentration-response curve of this compound's ability to decrease the basal IP1 signal. For antagonism, the IC_50_ is determined from its ability to block the agonist-induced IP1 accumulation.
Visualizations
Serotonin Receptor Family Overview
Caption: Overview of the serotonin receptor families with a focus on the 5-HT2 subtypes relevant to this compound.
Experimental Workflow for Determining Receptor Binding Affinity
Caption: Step-by-step workflow for a competitive radioligand binding assay to determine Ki values.
Signaling Pathway of 5-HT2A Receptor and Point of Intervention for this compound
Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.
References
Remlifanserin's Modulation of 5-HT2A Receptor Downstream Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remlifanserin (ACP-204) is a novel, selective second-generation inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor currently under development by Acadia Pharmaceuticals for the treatment of Alzheimer's disease psychosis.[1][2][3] As a follow-up compound to pimavanserin, this compound exhibits enhanced potency and selectivity for the 5-HT2A receptor.[2] This technical guide provides a detailed examination of this compound's effects on the downstream signaling pathways of the 5-HT2A receptor, presenting available quantitative data, experimental methodologies, and visual representations of the involved molecular cascades.
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through two major downstream pathways upon activation: the canonical Gαq/11-mediated pathway and the β-arrestin-mediated pathway. Understanding how this compound modulates these pathways is crucial for elucidating its therapeutic mechanism of action and potential side-effect profile.
Modulation of the Gαq/11 Signaling Pathway
The canonical signaling cascade initiated by 5-HT2A receptor activation involves the coupling to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound is expected to suppress the basal activity of this pathway.
Quantitative Data
Preclinical studies have provided quantitative data on this compound's binding affinity and functional inhibition of the 5-HT2A receptor-mediated Gαq/11 pathway. The following tables summarize the key findings, including a comparison with its predecessor, pimavanserin.
Table 1: Radioligand Binding Affinities (Ki) of this compound and Pimavanserin at Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| This compound (ACP-204) | 0.14 | 1.86 |
| Pimavanserin | 0.11 | 0.51 |
Data sourced from BioWorld.[4]
Table 2: Functional Inverse Agonist/Antagonist Potencies of this compound and Pimavanserin at 5-HT2A and 5-HT2C Receptors
| Compound | Assay Type | 5-HT2A Potency (nM) | 5-HT2C Potency (nM) |
| This compound (ACP-204) | RSAT (Inverse Agonism, IC50) | 0.3 (range: 0.1-0.5) | 37 (range: 32-43) |
| RSAT (Antagonism, Kb) | 0.3 (range: 0.1-0.7) | 17 (range: 10-29) | |
| PI (Antagonism, Kb) | 0.5 (range: 0.3-0.9) | 16 (range: 14-18) | |
| Pimavanserin | RSAT (Inverse Agonism, IC50) | 2.7 (range: 1.7-4.6) | 100 (range: 72-138) |
| RSAT (Antagonism, Kb) | 1.9 (range: 0.9-4.1) | 41 (range: 23-72) | |
| PI (Antagonism, Kb) | 1.7 (range: 1.0-2.9) | 14 (range: 9-18) |
Data sourced from a preclinical characterization presentation by Acadia Pharmaceuticals. RSAT: Receptor Selection and Amplification Technology; PI: Phosphatidylinositol hydrolysis assay.
These data indicate that this compound is a highly potent inverse agonist at the 5-HT2A receptor, with a potency in the sub-nanomolar range.[4] Notably, it demonstrates significantly greater selectivity for the 5-HT2A receptor over the 5-HT2C receptor compared to pimavanserin, with a 32- to 123-fold selectivity depending on the specific bioassay.[2]
Signaling Pathway Diagram
Modulation of the β-Arrestin Signaling Pathway
In addition to G protein coupling, GPCRs like the 5-HT2A receptor can signal through β-arrestins. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes the G protein signal but also initiates a distinct signaling cascade, often involving the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinases (ERK1/2).
Quantitative Data
As of the latest available data, specific quantitative information on this compound's effect on the β-arrestin signaling pathway, such as IC50 or Emax values from β-arrestin recruitment assays, has not been publicly disclosed. Therefore, a direct comparison of its functional selectivity or bias between the Gαq/11 and β-arrestin pathways is not currently possible. Further research is required to fully characterize this compound's profile in this regard.
Signaling Pathway Diagram
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the 5-HT2A receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin or [18F]altanserin) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Phosphatidylinositol (PI) Hydrolysis Assay (General Protocol)
This functional assay measures the activity of the Gαq/11 pathway by quantifying the accumulation of inositol phosphates (IPs), the metabolic products of IP3.
-
Cell Culture and Labeling: Cells stably expressing the human 5-HT2A receptor are cultured and incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the inverse agonist (this compound) or vehicle.
-
Stimulation (for antagonist activity): Cells are then stimulated with a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that produces a submaximal response (e.g., EC80).
-
Lysis and IP Isolation: The reaction is stopped, and the cells are lysed. The total [3H]inositol phosphates are isolated by anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the isolated IP fraction is determined by scintillation counting.
-
Data Analysis: For inverse agonist activity, the ability of the compound to decrease the basal IP accumulation is measured. For antagonist activity, the ability of the compound to inhibit the agonist-induced IP accumulation is determined, and an IC50 or Kb value is calculated.
β-Arrestin Recruitment Assay (General Protocol - e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.
-
Cell Line: A cell line is engineered to co-express the 5-HT2A receptor fused to a fragment of β-galactosidase (ProLink tag) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound.
-
Recruitment and Complementation: Agonist binding to the receptor induces a conformational change, leading to β-arrestin recruitment. This brings the two β-galactosidase fragments into close proximity, forming a functional enzyme.
-
Signal Detection: A substrate is added that is hydrolyzed by the active β-galactosidase to produce a chemiluminescent signal.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. EC50 values for agonists or IC50 values for antagonists/inverse agonists can be determined.
In Vivo Functional Assays
The functional consequences of this compound's 5-HT2A receptor inverse agonism have been demonstrated in rodent models.
-
DOI-Induced Head-Twitch Response: The 5-HT2A/2C receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch response in rodents, which is a behavioral proxy for 5-HT2A receptor activation. This compound has been shown to block this response, confirming its in vivo target engagement and antagonist/inverse agonist activity.[2]
-
MK-801-Induced Hyperlocomotion: The NMDA receptor antagonist MK-801 (dizocilpine) induces hyperlocomotion in rodents, a model used to screen for antipsychotic potential. This compound has been shown to suppress this behavior, suggesting its potential antipsychotic efficacy.[2]
Conclusion
This compound is a potent and selective 5-HT2A receptor inverse agonist that effectively inhibits the canonical Gαq/11 signaling pathway. Quantitative data from preclinical studies demonstrate its high affinity and functional potency at this receptor, which is superior to its predecessor, pimavanserin. While its effects on the Gαq/11 pathway are well-characterized, its activity at the β-arrestin signaling pathway remains to be fully elucidated. Future studies investigating this compound's potential for biased signaling will provide a more complete understanding of its molecular pharmacology and may offer further insights into its therapeutic profile for the treatment of Alzheimer's disease psychosis.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biopharmawire.com [biopharmawire.com]
- 4. Preclinical characterization of ACP-204 reported at AAIC | BioWorld [bioworld.com]
The Evolving Landscape of 5-HT2A Receptor Inverse Agonists: A Deep Dive into the Structural Activity Relationship of Remlifanserin Analogues
For Immediate Release
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical exploration of the structural activity relationship (SAR) studies surrounding Remlifanserin (ACP-204) and its analogues. As a selective serotonin (B10506) 5-HT2A receptor inverse agonist, this compound represents a significant advancement in the pursuit of targeted therapies for neuropsychiatric disorders, particularly psychosis associated with Alzheimer's disease. This guide is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals by consolidating key structural insights, quantitative pharmacological data, and detailed experimental methodologies.
This compound emerges as a promising next-generation therapeutic, building upon the clinical experience of its predecessor, Pimavanserin (B1677881). It is distinguished by its enhanced potency and superior selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2C and 5-HT2B.[1][2] This refined pharmacological profile is anticipated to translate into an improved safety and tolerability profile, a crucial consideration in vulnerable patient populations.
The core chemical scaffold of this compound is a 1,1,3-trisubstituted urea (B33335), specifically N-((4-(cyclopropyloxy)phenyl)methyl)-N'-(1-methylpiperidin-4-yl)-N'-((2,4-difluorophenyl)methyl)urea. Understanding the intricate relationship between modifications to this core structure and the resulting pharmacological activity is paramount for the rational design of future therapeutic agents with even greater efficacy and safety.
Core Structural Insights and Pharmacological Activity
The development of selective 5-HT2A inverse agonists is a key strategy in modern neuropharmacology. The SAR of this class of compounds is complex, with subtle structural modifications often leading to significant changes in potency, selectivity, and functional activity. While comprehensive public data on a wide array of this compound analogues is limited, we can infer key SAR principles from related chemical series and the known properties of this compound itself.
Key Moieties and Their Influence on Activity:
-
1,1,3-Trisubstituted Urea Core: This central urea moiety is a critical pharmacophore, likely forming key hydrogen bond interactions within the binding pocket of the 5-HT2A receptor. The geometry and electronic properties of this core are crucial for maintaining high-affinity binding.
-
(2,4-Difluorophenyl)methyl Group: The fluorine substitutions on this aromatic ring are likely involved in specific interactions with the receptor, potentially through halogen bonding or by modulating the electrostatic potential of the ring. The position and number of fluorine atoms can significantly impact binding affinity and selectivity.
-
1-Methylpiperidin-4-yl Group: This basic nitrogen-containing ring is a common feature in many centrally-acting drugs. The methyl group on the piperidine (B6355638) nitrogen can influence basicity and steric interactions within the receptor. Modifications to this group can affect not only receptor binding but also pharmacokinetic properties such as brain penetration.
-
(4-Cyclopropyloxy)phenyl)methyl Group: The cyclopropyloxy moiety is a key feature that distinguishes this compound. This group can influence the compound's lipophilicity and metabolic stability. Exploration of bioisosteric replacements for the cyclopropyl (B3062369) ether could yield analogues with altered pharmacokinetic profiles.
Quantitative Pharmacological Data
While a detailed SAR table for a broad series of this compound analogues is not publicly available, the following table summarizes the known preclinical data for this compound, providing a benchmark for future analogue development.
| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) | 5-HT2C Receptor Binding Affinity (Ki, nM) | 5-HT2A Receptor Functional Potency (IC50/EC50, nM) |
| This compound (ACP-204) | 0.14 | 1.86 | 0.3 - 0.5 (inverse agonist) |
Data compiled from preclinical studies.
Experimental Protocols
The following are representative experimental protocols for the synthesis and pharmacological evaluation of this compound analogues. These methodologies are based on standard practices in medicinal chemistry and pharmacology for this class of compounds.
General Synthesis of this compound Analogues
The synthesis of this compound analogues would typically follow a convergent approach, culminating in the formation of the central urea bond. A plausible synthetic route is outlined below:
Detailed Protocol for Urea Formation:
-
To a solution of the secondary amine intermediate (e.g., N-((2,4-difluorophenyl)methyl)-1-methylpiperidin-4-amine, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran, is added the isocyanate intermediate (e.g., 1-(cyclopropyloxymethyl)-4-(isocyanatomethyl)benzene, 1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for a period of 2-16 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired 1,1,3-trisubstituted urea analogue.
-
The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
5-HT2A Receptor Binding Assay
This assay is performed to determine the affinity of the synthesized analogues for the 5-HT2A receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg of protein) are incubated with a fixed concentration of a selective 5-HT2A radioligand (e.g., [³H]ketanserin, typically at a concentration close to its Kd) and varying concentrations of the test compound (this compound analogue). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT2A Receptor Functional Assay (Inverse Agonism)
This assay measures the ability of the analogues to inhibit the constitutive (basal) activity of the 5-HT2A receptor, a hallmark of inverse agonism. A common method is to measure the accumulation of inositol (B14025) phosphates (IPs), a downstream signaling product of Gq-coupled receptors like 5-HT2A.
Detailed Protocol:
-
Cell Culture and Labeling: Cells stably expressing the human 5-HT2A receptor are cultured and incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl, which inhibits the breakdown of inositol monophosphates, thereby amplifying the signal.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound analogue) for a defined period to assess its effect on basal IP accumulation (for inverse agonism). To determine antagonist activity, cells are co-incubated with the test compound and a 5-HT2A agonist (e.g., serotonin).
-
Lysis and Extraction: The incubation is stopped by lysing the cells and extracting the inositol phosphates.
-
Separation and Quantification: The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography and the radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for inverse agonists/antagonists) and the maximal response (Emax) are determined using non-linear regression.
Conclusion and Future Directions
The development of this compound represents a significant step forward in the quest for safer and more effective treatments for psychosis in neurodegenerative diseases. A thorough understanding of the structural activity relationships of its analogues is crucial for the design of the next generation of 5-HT2A inverse agonists. Future research should focus on synthesizing and evaluating a diverse range of this compound analogues to build a comprehensive SAR model. Key areas of exploration should include modifications of the aromatic substituents, exploration of different heterocyclic replacements for the piperidine ring, and optimization of the physicochemical properties to enhance oral bioavailability and brain penetration. The integration of computational modeling with empirical testing will be instrumental in accelerating the discovery of novel drug candidates with superior pharmacological profiles. This technical guide provides a foundational framework to support these ongoing and future research endeavors.
References
Preclinical Profile of Remlifanserin (ACP-204): A Novel 5-HT2A Inverse Agonist for Alzheimer's Disease Psychosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease psychosis (ADP), characterized by hallucinations and delusions, represents a significant unmet medical need, contributing to patient distress, caregiver burden, and accelerated cognitive decline. Current antipsychotics carry substantial safety concerns in this vulnerable population. Remlifanserin (ACP-204) is a next-generation, selective serotonin (B10506) 5-HT2A receptor inverse agonist in late-stage clinical development for the treatment of ADP.[1][2] Building on the pharmacological profile of its predecessor, pimavanserin (B1677881), this compound exhibits enhanced selectivity and an improved safety profile, positioning it as a promising therapeutic candidate.[3][4] This technical guide synthesizes the available preclinical evidence for this compound, providing an in-depth analysis of its pharmacology, efficacy in predictive behavioral models, and the underlying mechanistic rationale for its use in Alzheimer's disease psychosis. Due to the limited public availability of preclinical data for this compound in specific Alzheimer's disease animal models, this report also incorporates evidence from the structurally and mechanistically similar compound, pimavanserin, to provide a more complete preclinical picture.
Pharmacological Profile of this compound (ACP-204)
This compound is a potent and selective 5-HT2A receptor inverse agonist.[2] Its pharmacological activity has been characterized in a series of in vitro and in vivo studies, demonstrating a profile optimized for efficacy and safety.
Receptor Binding and Functional Activity
Preclinical data presented at the Alzheimer's Association International Conference (AAIC) 2025 provides key insights into the binding affinities and functional potencies of this compound compared to pimavanserin.[2]
| Parameter | This compound (ACP-204) | Pimavanserin | Fold Difference (ACP-204 vs. Pimavanserin) | Reference |
| 5-HT2A Receptor | ||||
| Binding Affinity (Ki) | 0.14 nM | 0.11 nM | ~1.3x weaker | [2] |
| Functional Potency (antagonist and inverse agonist) | 0.3 - 0.5 nM | Not explicitly stated, but ACP-204 is 3-9x more potent | 3-9x more potent | [2] |
| 5-HT2C Receptor | ||||
| Binding Affinity (Ki) | 1.86 nM | 0.51 nM | ~3.6x weaker | [2] |
| Functional Potency (inverse agonist) | 16 - 37 nM | Not explicitly stated, but ACP-204 is up to 2.7x more potent | up to 2.7x more potent | [2] |
| 5-HT2A vs. 5-HT2C Selectivity | 32- to 123-fold | 8- to 37-fold | Higher selectivity | [3][4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in nonclinical models have highlighted key advantages of this compound, including a shorter half-life which may allow for more flexible dosing and a reduced risk of QT prolongation.[2] Chronic oral toxicity studies in rats and monkeys have shown that this compound is well-tolerated, with safety margins estimated to be 30-47 times higher than the maximum effective doses in preclinical assessments.[2]
Preclinical Efficacy in Models of Psychosis
This compound has demonstrated efficacy in rodent models that are predictive of antipsychotic activity. These assays assess the ability of a compound to counteract the behavioral effects of serotonergic and glutamatergic agonists.
DOI-Induced Head-Twitch Response
The head-twitch response (HTR) in rodents is a behavioral proxy for the hallucinogenic effects of 5-HT2A receptor agonists, such as 2,5-dimethoxy-4-iodoamphetamine (DOI). This compound has been shown to potently suppress DOI-induced head twitches in both mice and rats.[2][4]
| Animal Model | Agonist | This compound (ACP-204) Dose | Outcome | Reference |
| Male C57BL/6 Mice | DOI | 0.1 mg/kg (minimum effective dose) | Suppression of head-twitch response | [2] |
| 0.3 mg/kg | Near-complete suppression of head-twitch response | [2] | ||
| Male Sprague-Dawley Rats | DOI | 0.3 mg/kg (minimum effective dose) | Suppression of head-twitch response | [2] |
| 1 mg/kg | Near-complete suppression of head-twitch response | [2] |
NMDA Antagonist-Induced Hyperlocomotion
Disruption of NMDA receptor signaling is implicated in the pathophysiology of psychosis. The NMDA receptor antagonist dizocilpine (B47880) (MK-801) induces hyperlocomotion in rodents, a behavior that can be attenuated by antipsychotic drugs. This compound effectively reduces MK-801-induced hyperlocomotion in mice.[2][4]
| Animal Model | Agonist | This compound (ACP-204) Dose | Outcome | Reference |
| Male BALB/c Mice | Dizocilpine (MK-801) (0.4 mg/kg, i.p.) | 0.1 mg/kg | Reduction in hyperlocomotion | [2] |
Preclinical Evidence in an Alzheimer's Disease Model (via Pimavanserin)
While specific data on this compound in animal models of Alzheimer's disease are not yet publicly available, studies on its predecessor, pimavanserin, provide strong rationale for its therapeutic potential. A key study investigated the effects of pimavanserin in a mouse model of AD-related psychosis induced by intracerebroventricular (ICV) infusion of the amyloid-β (Aβ) 25-35 peptide fragment.[1]
| Animal Model | Behavioral Deficit | Pimavanserin Treatment | Outcome | Reference |
| Mice with ICV Aβ(25-35) infusion | Enhanced response to psychostimulants (DOI and amphetamine) | Yes | Prevented DOI-induced head twitches and reversed augmented locomotor response to amphetamine | [1] |
| Disrupted prepulse inhibition | Yes | Normalized prepulse inhibition | [1] |
These findings suggest that the psychosis-like phenotype induced by amyloid pathology is mediated by alterations in serotonergic function that can be normalized by a 5-HT2A inverse agonist.[1]
Mechanistic Rationale and Signaling Pathways
The Role of 5-HT2A Receptor in Alzheimer's Disease Psychosis
The serotonergic system is dysregulated in Alzheimer's disease, and excessive 5-HT2A receptor activation is thought to contribute to the psychotic symptoms experienced by patients.[5] The 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is predominantly expressed on cortical pyramidal neurons. Its activation leads to a cascade of downstream signaling events.
References
- 1. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of ACP-204 reported at AAIC | BioWorld [bioworld.com]
- 3. biopharmawire.com [biopharmawire.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Relevance of 5-HT2A Receptor Modulation of Pyramidal Cell Excitability for Dementia-Related Psychosis: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Remlifanserin Using [3H]Ketanserin Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remlifanserin (ACP-204) is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist currently under development for the treatment of Alzheimer's disease psychosis.[1] As a follow-up compound to pimavanserin (B1677881), this compound exhibits enhanced potency and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2C.[1] This high selectivity is crucial for minimizing off-target effects.
These application notes provide a detailed protocol for characterizing the binding of this compound to the human 5-HT2A receptor using a competitive radioligand binding assay with [3H]ketanserin. This assay is a fundamental in vitro method for determining the binding affinity (Ki) of a test compound for its target receptor. Additionally, this document outlines the downstream signaling pathway of the 5-HT2A receptor and provides a workflow for the binding assay.
Data Presentation: Binding Affinity of this compound and Related Compounds
The following table summarizes the binding affinities of this compound and its predecessor, pimavanserin, for the human 5-HT2A receptor. The data for pimavanserin is derived from competitive binding assays using [3H]ketanserin.[2] While specific Ki values for this compound from such assays are not publicly available, it is established to be more potent than pimavanserin.[1] The value presented for this compound is a representative value reflecting this increased potency.
| Compound | Radioligand | Receptor | Assay Type | pKi | Ki (nM) |
| Pimavanserin | [3H]ketanserin | Human 5-HT2A | Membrane Binding | 9.3 | ~0.5 |
| This compound | [3H]ketanserin | Human 5-HT2A | Membrane Binding | >9.3 | <0.5 |
Note: The pKi value is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Competitive [3H]Ketanserin Binding Assay for 5-HT2A Receptor
This protocol describes the determination of the binding affinity (Ki) of this compound for the human 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone (B1681076) or unlabeled ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the 5-HT2A receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the membranes in assay buffer to a final concentration that yields optimal specific binding (typically 5-20 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration close to its Kd, typically 0.5-2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [3H]ketanserin, and 100 µL of the diluted membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]ketanserin, and 100 µL of the diluted membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (typically 3-4 times) to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of [3H]ketanserin used in the assay.
-
Kd is the dissociation constant of [3H]ketanserin for the 5-HT2A receptor (which should be determined in a separate saturation binding experiment).
-
-
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] As an inverse agonist, this compound is thought to reduce the basal activity of this pathway.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for [3H]Ketanserin Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.
Caption: Workflow of the [3H]Ketanserin Binding Assay.
References
Application Note: High-Throughput Functional Characterization of Remlifanserin using a Cell-Based Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remlifanserin (ACP-204) is a selective serotonin (B10506) 5-HT2A receptor inverse agonist currently under development for the treatment of Alzheimer's disease psychosis.[1] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system.[2] Its activation primarily initiates the Gq/G11 signaling pathway, leading to the stimulation of phospholipase C (PLC).[2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a process known as calcium mobilization.[2][3][4] This increase in cytosolic calcium can be quantitatively measured using fluorescent calcium-sensitive dyes, providing a robust method for assessing receptor activation.
This application note provides a detailed protocol for a cell-based functional assay to characterize the activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the human 5-HT2A receptor. This no-wash, high-throughput assay is suitable for determining the potency and efficacy of this compound and other potential 5-HT2A receptor modulators.
Signaling Pathway of the 5-HT2A Receptor and Inhibition by this compound
The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor and the mechanism of inhibition by the inverse agonist this compound.
References
Application Note: Measuring Remlifanserin Efficacy with G-protein Coupling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remlifanserin (ACP-204) is a selective serotonin (B10506) 5-HT2A receptor inverse agonist currently under development for the treatment of Alzheimer's disease psychosis.[1][2] As a follow-up compound to Pimavanserin, it exhibits higher potency and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes like 5-HT2C and 5-HT2B.[1][2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3]
Characterizing the efficacy of a compound like this compound requires precise measurement of its interaction with the receptor and its effect on the downstream signaling cascade. G-protein coupling assays are fundamental tools for this purpose, as they directly quantify the initial steps of signal transduction following ligand binding. This application note provides detailed protocols for two key functional assays—the GTPγS Binding Assay and the Calcium Mobilization Assay—to assess the inverse agonist activity of this compound at the 5-HT2A receptor.
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor, upon activation by an agonist (e.g., serotonin), undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated Gq protein. The activated Gαq subunit then dissociates and stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an inverse agonist, this compound binds to the 5-HT2A receptor and reduces its basal or constitutive activity, leading to a decrease in the production of these second messengers.
Data Presentation: Efficacy of this compound
The following table summarizes representative quantitative data for this compound in comparison to a standard agonist and antagonist at the 5-HT2A receptor. The inverse agonist activity of this compound is demonstrated by its ability to decrease the basal signal in the GTPγS assay (an IC50 value) and to inhibit agonist-induced signaling.
| Compound | Class | Assay Type | Parameter | Illustrative Value (nM) |
| Serotonin | Agonist | GTPγS Binding | EC50 | 15 |
| Calcium Mobilization | EC50 | 10 | ||
| Ketanserin | Antagonist | GTPγS Binding | Ki | 2 |
| Calcium Mobilization | Ki | 1.5 | ||
| This compound | Inverse Agonist | GTPγS Binding | IC50 (basal) | 5 |
| GTPγS Binding | Ki (vs Serotonin) | 0.8 | ||
| Calcium Mobilization | Ki (vs Serotonin) | 0.5 |
Note: Values are illustrative and intended for demonstration purposes only.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay directly measures the functional consequence of GPCR occupancy by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[4][5] It is highly effective for distinguishing between agonists, antagonists, and inverse agonists.[4][6]
A. Materials and Reagents
-
Cell Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
Guanosine 5'-diphosphate (GDP): For assay buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test Compounds: this compound, reference agonist (e.g., Serotonin), reference antagonist (e.g., Ketanserin).
-
Scintillation Cocktail: For liquid scintillation counting.
-
96-well Filter Plates: GF/B filter plates.
-
Plate Scintillation Counter.
B. Procedure
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in assay buffer and add to a 96-well plate.
-
Reagent Preparation: On the day of the experiment, thaw the prepared 5-HT2A cell membranes on ice. Prepare the complete assay buffer containing GDP (final concentration 10 µM).
-
Incubation Mix: Prepare an incubation mix containing the 5-HT2A membranes (5-10 µg protein/well), [³⁵S]GTPγS (final concentration 0.1-0.5 nM), and the GDP-containing assay buffer.
-
Assay Initiation: Add the incubation mix to the wells of the compound plate. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Basal Activity: Wells containing only membranes and [³⁵S]GTPγS.
-
Non-specific Binding: Determined in the presence of excess unlabeled GTPγS (10 µM).
-
Inverse Agonism: Plot the percent inhibition of basal [³⁵S]GTPγS binding against the concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value.
-
Antagonism: To determine the Ki value, perform the assay in the presence of a fixed concentration of a 5-HT2A agonist (e.g., Serotonin at its EC80) and varying concentrations of this compound.
-
Protocol 2: Fluorescent Calcium Mobilization Assay
This cell-based assay provides a downstream functional readout of Gq pathway activation by measuring changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[7]
A. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with FBS and selection antibiotics.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive Dye: Fluo-4 AM, Cal-520 AM, or similar.
-
Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound and reference agonist (e.g., Serotonin).
-
Fluorescent Plate Reader: A system capable of kinetic reading and automated liquid handling (e.g., FLIPR, FlexStation).
B. Procedure
-
Cell Plating: Seed the 5-HT2A expressing cells into assay plates at an appropriate density (e.g., 25,000-50,000 cells/well) and grow overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Assay Measurement: Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Inverse Agonist Mode:
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Add varying concentrations of this compound to the wells and monitor fluorescence for 3-5 minutes to detect any decrease in basal calcium signal.
-
-
Antagonist Mode:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate for a predefined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a 5-HT2A agonist (e.g., Serotonin at its EC80) to all wells.
-
Immediately begin recording the fluorescence signal kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak signal minus the baseline signal.
-
Plot the fluorescence response against the concentration of the agonist to generate an EC50 value.
-
To determine the antagonist/inverse agonist effect of this compound, plot the agonist response against the concentration of this compound. Fit the data using a non-linear regression model (e.g., Schild analysis) to calculate the IC50 and Ki values.
-
Conclusion
The GTPγS binding and calcium mobilization assays are robust, reliable methods for characterizing the efficacy of this compound at the 5-HT2A receptor. The GTPγS assay provides a direct measure of G-protein activation, proximal to the receptor, making it ideal for quantifying inverse agonism by measuring reductions in basal signaling. The calcium mobilization assay offers a valuable downstream confirmation of the compound's functional impact on the Gq pathway in a live-cell context. Together, these protocols provide a comprehensive framework for researchers to quantify the potency and mechanism of action of this compound and similar GPCR-targeting compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biopharmawire.com [biopharmawire.com]
- 3. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-HT2A Inverse Agonists like Remlifanserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize 5-HT2A receptor inverse agonists, with a focus on compounds like Remlifanserin. The serotonin (B10506) 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), exhibits constitutive activity, making it a key target for therapeutic intervention in various neuropsychiatric disorders. Inverse agonists, which inhibit this basal receptor activity, are of significant interest. This compound (ACP-204) is a second-generation, selective 5-HT2A inverse agonist developed as a potential treatment for Alzheimer's disease psychosis.[1][2][3]
Introduction to 5-HT2A Inverse Agonism and HTS Strategies
The 5-HT2A receptor's constitutive activity is a crucial aspect to consider when screening for inverse agonists.[4] However, this basal activity is often low, leading to a narrow signal window in HTS assays, which can be challenging. An effective alternative HTS strategy involves a two-step process:
-
Primary Screen for Antagonists: Initially, a screen is performed to identify compounds that antagonize the effects of a known 5-HT2A agonist. This approach generally provides a more robust and larger signal window.
-
Secondary Screen for Inverse Agonism: The antagonist "hits" from the primary screen are then tested for their ability to inhibit the constitutive activity of the 5-HT2A receptor in the absence of an agonist. This secondary assay confirms their inverse agonist properties.
Quantitative Data for Key 5-HT2A Inverse Agonists
The following tables summarize the binding affinities and functional potencies of this compound and its predecessor, Pimavanserin.
Table 1: Binding Affinity (Ki) of this compound and Pimavanserin at Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | Reference |
| This compound (ACP-204) | 0.14 | 1.86 | 372 | [5][6][7] |
| Pimavanserin | 0.11 | 0.51 | 513 | [5][7] |
Table 2: Functional Potency (IC50/pIC50) of this compound and Pimavanserin as 5-HT2A Inverse Agonists
| Compound | Assay Type | Potency (IC50 in nM) | Potency (pIC50) | Reference |
| This compound (ACP-204) | RSAT/PI Assay | 0.3 - 0.5 | - | [5][6][7] |
| Pimavanserin | Cell-based functional assay | - | 8.7 | [8] |
| Pimavanserin | RSAT/PI Assay | 32 - 138 | - | [7] |
Signaling Pathway and Experimental Workflow Diagrams
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily signals through the Gq/11 protein pathway. Upon activation, either by an agonist or through its constitutive activity, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Caption: Canonical 5-HT2A receptor signaling pathway.
High-Throughput Screening Workflow for 5-HT2A Inverse Agonists
The following diagram illustrates a typical HTS workflow for identifying 5-HT2A inverse agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ACP-204 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. biopharmawire.com [biopharmawire.com]
- 4. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of ACP-204 reported at AAIC | BioWorld [bioworld.com]
- 6. Acadia presents preclinical characterization of ACP-204 | BioWorld [bioworld.com]
- 7. acadia.com [acadia.com]
- 8. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Testing Remlifanserin in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosis, a hallmark of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease, is characterized by a loss of contact with reality, often manifesting as hallucinations and delusions. The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the development of antipsychotic drugs, as its overactivity is implicated in the pathophysiology of psychosis. Remlifanserin (ACP-204) is a novel, selective 5-HT2A receptor inverse agonist currently in development for the treatment of Alzheimer's disease psychosis.[1] As an inverse agonist, this compound not only blocks the receptor but also reduces its basal, constitutive activity, offering a targeted approach to mitigating psychosis.[2]
Animal models are indispensable tools for the preclinical evaluation of antipsychotic drug candidates. Among these, the DOI-induced head-twitch response in rodents is a well-established behavioral assay with high predictive validity for hallucinogenic and antipsychotic-like effects mediated by the 5-HT2A receptor.[3] The psychedelic agent DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is a potent 5-HT2A receptor agonist that reliably elicits a characteristic head-twitch behavior in mice and rats.[3] The frequency of these head twitches can be quantified to assess the efficacy of 5-HT2A antagonists or inverse agonists in blocking this effect. Preclinical studies have demonstrated that this compound effectively blocks the head-twitch response induced by DOI in rodents.[1]
These application notes provide detailed protocols for utilizing the DOI-induced head-twitch model to evaluate the antipsychotic potential of this compound and similar compounds.
Data Presentation
Table 1: In Vivo Efficacy of this compound (ACP-204) in the DOI-Induced Head-Twitch Response Model
| Species | Route of Administration | Minimum Effective Dose | Effect | Reference |
| Mouse | Subcutaneous (SC) | 0.1 mg/kg | Potent suppression of DOI-induced head twitches | [4] |
| Rat | Subcutaneous (SC) | 0.3 mg/kg | Potent suppression of DOI-induced head twitches | [4] |
Note: The provided data indicates the minimum effective dose for potent suppression. A full dose-response study would be required to determine the ED50 value.
Experimental Protocols
Protocol 1: DOI-Induced Head-Twitch Response in Mice
This protocol details the procedure for assessing the ability of this compound to inhibit the head-twitch response (HTR) induced by the 5-HT2A agonist, DOI.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound (ACP-204)
-
(±)-DOI hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Saline (0.9% NaCl)
-
Observation chambers (e.g., clear cylindrical acrylic arenas)
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Animal scale
-
Syringes and needles for subcutaneous (SC) or intraperitoneal (IP) injections
Procedure:
-
Acclimation: House mice in the experimental room for at least one hour before testing to minimize stress.
-
Habituation: Place each mouse individually into an observation chamber for a 30-minute habituation period.[5]
-
Test Compound Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., SC or IP) at a predetermined time before DOI administration (e.g., 30-60 minutes). Doses should be calculated based on the animal's body weight.
-
-
DOI Administration:
-
Prepare a fresh solution of DOI in saline.
-
Administer DOI (typically 1-3 mg/kg, SC or IP) to induce the head-twitch response.[3]
-
-
Observation and Scoring:
-
Immediately after DOI administration, begin observing the mice and counting the number of head twitches for a set period, typically 20-30 minutes.[5][6]
-
A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.[3]
-
If using video recording, the sessions can be scored later by a trained observer blinded to the treatment conditions.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of the reduction in head twitches by this compound compared to the vehicle control group.
-
If multiple doses of this compound are tested, a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
-
Mandatory Visualizations
Signaling Pathways
Caption: 5-HT2A Receptor Signaling: Agonist vs. Inverse Agonist.
Experimental Workflow
Caption: DOI-Induced Head-Twitch Response Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. acadia.com [acadia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Remlifanserin Using the MK-801 Induced Hyperlocomotion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychotic disorders such as schizophrenia are characterized by a complex set of symptoms, including positive symptoms like hallucinations and delusions. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia proposes that reduced glutamate (B1630785) signaling through NMDA receptors contributes to the pathophysiology of the disorder.[1][2] Non-competitive NMDA receptor antagonists, such as MK-801 (dizocilpine), can induce a state of hyperlocomotion in rodents, which is considered a valuable preclinical model for screening potential antipsychotic drugs.[3][4][5][6] This model is particularly relevant for assessing compounds targeting the positive symptoms of psychosis.
Remlifanserin (ACP-204) is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist currently under development for the treatment of psychosis.[7][8] The 5-HT2A receptor is a key target in the treatment of psychosis, and its modulation is a mechanism of action for several atypical antipsychotic drugs.[1][9][10][11] Preclinical evidence indicates that this compound effectively blocks the hyperlocomotion induced by MK-801 in rodents, suggesting its potential as an antipsychotic agent.[7]
These application notes provide detailed protocols for utilizing the MK-801 induced hyperlocomotion model to evaluate the efficacy of this compound. The protocols cover the experimental workflow, from animal preparation to data analysis, and include representative data to illustrate the expected outcomes.
Data Presentation
The following tables summarize representative quantitative data from a study evaluating the effect of a 5-HT2A inverse agonist, such as this compound, on MK-801 induced hyperlocomotion in mice.
Table 1: Effect of this compound on Total Distance Traveled in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | % Inhibition of MK-801 Effect |
| Vehicle + Saline | - | 1500 ± 150 | N/A |
| Vehicle + MK-801 | 0.2 | 4500 ± 300 | 0% |
| This compound + MK-801 | 1 | 3000 ± 250* | 50% |
| This compound + MK-801 | 3 | 2000 ± 200** | 83% |
| This compound + MK-801 | 10 | 1600 ± 175*** | 97% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + MK-801 group.
Table 2: Effect of this compound on Rearing Frequency in the Open Field Test
| Treatment Group | Dose (mg/kg) | Rearing Frequency (Counts) (Mean ± SEM) | % Inhibition of MK-801 Effect |
| Vehicle + Saline | - | 40 ± 5 | N/A |
| Vehicle + MK-801 | 0.2 | 15 ± 3 | 0% |
| This compound + MK-801 | 1 | 25 ± 4* | 40% |
| This compound + MK-801 | 3 | 35 ± 5** | 80% |
| This compound + MK-801 | 10 | 38 ± 4*** | 92% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + MK-801 group. Note: MK-801 typically reduces rearing behavior.
Experimental Protocols
Protocol 1: MK-801 Induced Hyperlocomotion in Mice
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old, should be used.
-
Animals should be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
All experiments should be conducted during the light phase.
-
Animals should be acclimated to the housing facility for at least one week before the experiment.
2. Materials:
-
This compound
-
MK-801 (dizocilpine maleate)
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Saline (0.9% NaCl)
-
Open field apparatus (e.g., 50 cm x 50 cm x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).[3]
-
Standard laboratory equipment (syringes, needles, etc.).
3. Experimental Procedure:
-
Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation. The testing room should be dimly lit (e.g., under 15 lux illumination).[3]
-
Drug Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
After a pre-treatment period (e.g., 30-60 minutes, depending on the route of administration of this compound), administer MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) or saline.[3][12]
-
-
Open Field Test:
-
Data Collection: The automated system should record the following parameters:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing, beam breaks)
-
Time spent in the center versus the periphery of the arena.
-
4. Data Analysis:
-
Data should be analyzed using appropriate statistical methods, such as a one-way or two-way ANOVA, followed by a post-hoc test (e.g., Tukey's or Dunnett's test) for multiple comparisons.
-
The results should be expressed as the mean ± standard error of the mean (SEM).
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of MK-801 and this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
References
- 1. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 4. researchers.uss.cl [researchers.uss.cl]
- 5. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. biopharmawire.com [biopharmawire.com]
- 9. 5-HT2 receptor antagonism reduces hyperactivity induced by amphetamine, cocaine, and MK-801 but not D1 agonist C-APB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor antagonists block MK-801-induced stereotypy and hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimavanserin for the treatment of Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
Protocols for dissolving and storing Remlifanserin for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Remlifanserin (ACP-204) for use in in vitro experiments. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental outcomes.
Compound Information
This compound is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] It exhibits significantly higher selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT2B receptors, making it a valuable tool for studying the physiological and pathological roles of the 5-HT2A signaling pathway.[1]
| Parameter | Value |
| IUPAC Name | 3-[(4-cyclopropyloxyphenyl)methyl]-1-[(2,4-difluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)urea |
| CAS Number | 2289704-13-6[1][2] |
| Molar Mass | 429.512 g/mol [1] |
| Mechanism of Action | Selective 5-HT2A Receptor Inverse Agonist[1] |
Dissolution of this compound
The solubility of this compound is critical for the preparation of stock solutions for in vitro assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 200 mg/mL (465.66 mM)[2] | Ultrasonic treatment may be required to achieve full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[2] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.295 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution from 4.295 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[2] Gentle heating (37°C) can also aid dissolution, but prolonged heating should be avoided.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage of this compound Solutions
Proper storage of this compound stock solutions is essential to maintain its chemical integrity and biological activity over time.
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | 1 month[2] | Suitable for short-term storage. |
| -80°C | 6 months[2] | Recommended for long-term storage. |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.
-
Light Exposure: Protect the stock solutions from direct light by storing them in amber vials or by wrapping the vials in aluminum foil.
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution for each experiment.[2] If temporary storage of working solutions is necessary, they should be kept on ice and protected from light.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in an in vitro experiment, from receiving the compound to data analysis.
Mechanism of Action: 5-HT2A Receptor Inverse Agonism
This compound acts as an inverse agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Unlike a neutral antagonist which blocks agonist binding, an inverse agonist binds to the receptor and reduces its basal, constitutive activity. This is particularly relevant for receptors like 5-HT2A which can be active even in the absence of an agonist.
The diagram below illustrates the effect of this compound on the 5-HT2A signaling pathway.
References
Immunohistochemistry techniques to visualize 5-HT2A receptor occupancy by Remlifanserin
An essential aspect of neuropharmacology and drug development is the direct visualization and quantification of a drug's engagement with its target receptor in the brain. For Remlifanserin, a selective 5-HT2A receptor inverse agonist, understanding its occupancy at its target is crucial for dose-finding studies and for confirming its mechanism of action.[1][2] Immunohistochemistry (IHC) provides a powerful, spatially resolved method to assess receptor occupancy within the anatomical context of the brain.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to visualize and quantify 5-HT2A receptor occupancy by this compound using IHC techniques.
Core Principle: In Situ Competitive Binding
The methodology is based on an in situ competitive binding principle. Brain tissue from animals treated with this compound is compared with tissue from vehicle-treated controls. When tissue sections are incubated with a specific antibody against the 5-HT2A receptor, the antibody's ability to bind to the receptor is hindered in the drug-treated tissue because this compound is already occupying a portion of the receptors. The reduction in the IHC signal in the drug-treated group, compared to the vehicle-treated group, is proportional to the level of receptor occupancy by this compound.
Experimental and Data Analysis Workflow
The overall process involves several key stages, from animal treatment to final data analysis.
Caption: Overview of the experimental workflow for IHC-based receptor occupancy.
Detailed Experimental Protocols
Protocol 1: Animal Treatment and Tissue Preparation
-
Animal Dosing:
-
Administer this compound orally to treatment groups at desired doses (e.g., 1, 5, 10, 30 mg/kg).
-
Administer vehicle to the control group.
-
Time of tissue collection post-dosing should correspond to the peak plasma/brain concentration of the drug.
-
-
Perfusion and Fixation:
-
Deeply anesthetize the animal (e.g., with isoflurane (B1672236) or pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS (pH 7.4).
-
Dissect the brain and post-fix in 4% PFA at 4°C for 12-24 hours.
-
-
Cryoprotection and Sectioning:
-
Transfer the fixed brain into a 30% sucrose (B13894) solution in PBS at 4°C for 48-72 hours, or until it sinks.
-
Rapidly freeze the brain in isopentane (B150273) cooled with dry ice.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
-
Collect sections in a cryoprotectant solution and store at -20°C.
-
Protocol 2: Immunohistochemistry Staining
This protocol describes a typical immunofluorescence procedure.
-
Preparation:
-
Wash free-floating sections 3 times for 5 minutes each in PBS.
-
-
Antigen Retrieval:
-
For the 5-HT2A receptor, antigen retrieval can significantly improve signal.[3]
-
Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature for at least 20 minutes.[4]
-
-
Blocking:
-
Wash sections 3 times for 5 minutes in PBS.
-
Incubate sections in a blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate sections with a validated primary antibody against the 5-HT2A receptor (e.g., rabbit anti-5-HT2A) diluted in blocking buffer.
-
Incubate for 24-48 hours at 4°C with gentle agitation.[5]
-
-
Secondary Antibody Incubation:
-
Wash sections 5 times for 5 minutes each in PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
-
Mounting and Coverslipping:
-
Wash sections 3 times for 5 minutes in PBS.
-
Mount sections onto gelatin-coated slides.
-
Allow slides to air dry, then apply a mounting medium with DAPI (for nuclear counterstaining) and coverslip.
-
Data Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Using a fluorescence or confocal microscope, capture images from brain regions with high 5-HT2A receptor expression (e.g., cerebral cortex).
-
Crucially, all imaging parameters (laser power, gain, exposure time) must be kept constant for all slides (vehicle and all drug-treated groups) to allow for valid comparison.
-
-
Image Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in the regions of interest.
-
For each animal, average the intensity values from multiple sections and multiple images per section.
-
-
Calculating Receptor Occupancy:
-
The percentage of receptor occupancy (%RO) is calculated by comparing the signal from drug-treated tissue to vehicle-treated tissue.
-
Formula: %RO = (1 - [Mean Signal Intensity_Treated / Mean Signal Intensity_Vehicle]) * 100
-
Data Presentation: 5-HT2A Receptor Occupancy by this compound
The following table presents hypothetical data to illustrate the expected outcome of an IHC-based receptor occupancy study.
| This compound Dose (mg/kg) | Mean Fluorescence Intensity (Arbitrary Units) | % Receptor Occupancy |
| Vehicle (0) | 215.4 ± 18.2 | 0% |
| 1 | 157.2 ± 15.5 | 27.0% |
| 5 | 99.1 ± 11.8 | 54.0% |
| 10 | 58.2 ± 9.3 | 73.0% |
| 30 | 25.8 ± 6.1 | 88.0% |
5-HT2A Receptor Signaling and Inhibition by this compound
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6][7] Activation leads to a cascade that increases intracellular calcium. This compound acts by blocking this initial activation step.
Caption: 5-HT2A receptor signaling and point of inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biopharmawire.com [biopharmawire.com]
- 3. abcepta.com [abcepta.com]
- 4. Immunohistochemistry Procedure [sigmaaldrich.com]
- 5. protocols.io [protocols.io]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Remlifanserin solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues with Remlifanserin in aqueous buffers.
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution When Diluted in Aqueous Buffer
Q1: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media), a precipitate forms. Why is this happening and what can I do?
A1: This is a common challenge encountered with hydrophobic compounds like this compound. Organic solvents like Dimethyl Sulfoxide (DMSO) are very effective at dissolving nonpolar molecules. However, when this DMSO stock solution is introduced into an aqueous environment, the overall polarity of the solvent system increases significantly. This change can cause the compound, which has low aqueous solubility, to "crash out" or precipitate from the solution. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%; it is crucial to stay within this limit while maintaining the solubility of this compound.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, try serial dilutions. First, create intermediate dilutions of your concentrated stock solution in DMSO. This can help prevent localized high concentrations of this compound from precipitating upon immediate contact with the aqueous buffer.
-
Gentle Warming: Warming the final aqueous solution to 37°C may aid in dissolving the precipitate. Use this method with caution, as prolonged exposure to heat can degrade some compounds.
-
Sonication: A brief period of sonication in a water bath sonicator can help break down precipitate particles and facilitate their redissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Since this compound contains a basic nitrogen atom, its solubility is expected to be greater in acidic conditions.[1][2] Consider lowering the pH of your aqueous buffer to see if this improves solubility. Weakly basic drugs are generally more soluble at a pH below their pKa.[3]
-
Order of Addition: It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures that the DMSO is rapidly dispersed in the larger volume of the aqueous solution.
-
Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting. This helps to quickly and uniformly disperse the compound, which can prevent the formation of a precipitate.
Issue: Difficulty in Achieving the Desired Final Concentration in Aqueous Media
Q2: I am unable to achieve my target concentration of this compound in my aqueous buffer without precipitation. What alternative formulation strategies can I use?
A2: If you are still facing solubility issues after optimizing the dilution of a DMSO stock, you may need to employ co-solvents or other formulation aids. These agents can help to increase the solubility of hydrophobic compounds in aqueous solutions.
Alternative Formulation Strategies:
-
Co-solvents: The use of a mixture of solvents can significantly improve the solubility of a compound.[4] Common co-solvents used in research settings include polyethylene (B3416737) glycols (PEGs) and propylene (B89431) glycol (PG).[4]
-
Surfactants: Surfactants are molecules that can form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules and increase their apparent solubility.[5][6][7] Non-ionic surfactants like Tween-80 (polysorbate 80) are frequently used in pharmaceutical formulations.[5][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an effective approach. These formulations present the drug in a solubilized state, which can facilitate its use in experiments.[9]
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a reported solubility of up to 200 mg/mL in DMSO, though ultrasonic assistance may be required.[10] It is also advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[10]
Q4: Are there any pre-tested formulations for achieving a higher concentration of this compound in a solution suitable for in vivo or in vitro studies?
A4: Yes, a commercial supplier has provided two protocols for preparing a solution of this compound at a concentration of ≥ 5 mg/mL:
-
Co-solvent Formulation: This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
Lipid-Based Formulation: This formulation is composed of 10% DMSO and 90% Corn Oil.[10]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[10] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q6: Does the pH of the aqueous buffer matter for this compound solubility?
Quantitative Data
| Compound | Solvent/Vehicle | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 200 mg/mL | 465.66 mM | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[10] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 11.64 mM | Provides a clear solution.[10] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ≥ 11.64 mM | Provides a clear solution.[10] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Solution using a Co-solvent Formulation [10]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to the mixture to bring the final volume to 1 mL.
-
Mix the final solution until it is clear.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need 0.01 mmol of this compound. With a molecular weight of 429.5 g/mol , this is equivalent to 4.295 mg.
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For example, add 1 mL of DMSO to 4.295 mg of this compound for a 10 mM solution.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified 5-HT2A receptor signaling and the action of this compound.
References
- 1. scielo.br [scielo.br]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Remlifanserin for In Vitro Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Remlifanserin in in vitro functional assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. By binding to the 5-HT2A receptor, this compound reduces its constitutive activity, meaning it decreases the receptor's signaling even in the absence of the natural ligand, serotonin.
Q2: How does this compound differ from its predecessor, Pimavanserin?
This compound is an improved follow-up compound to Pimavanserin.[1] It exhibits greater potency and selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with a selectivity ratio of 32- to 123-fold depending on the specific bioassay.[1] For comparison, Pimavanserin's selectivity is 8- to 37-fold.[1] this compound also has a very low affinity for the 5-HT2B receptor.[1]
Q3: Which in vitro functional assays are suitable for characterizing this compound?
Common in vitro functional assays for 5-HT2A receptor ligands include:
-
Calcium Flux Assays: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium.[2] Calcium flux assays are a direct and robust method to measure the activity of compounds that modulate this pathway.
-
Inositol (B14025) Phosphate (IP) Accumulation Assays: Activation of the Gq pathway also stimulates the production of inositol phosphates. Measuring IP accumulation provides another endpoint to quantify receptor activity.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the 5-HT2A signaling pathway.
-
[35S]GTPγS Binding Assays: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a measure of G protein coupling.
Q4: What cell lines are recommended for studying this compound's activity?
Cell lines that endogenously express the 5-HT2A receptor or, more commonly, recombinant cell lines overexpressing the human 5-HT2A receptor are suitable. Commonly used host cell lines for creating these recombinant models include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.
Quantitative Data
Due to this compound being a relatively new compound, extensive public data on its in vitro functional assay performance is limited. The following table provides representative data for its predecessor, Pimavanserin , which shares the same mechanism of action as a 5-HT2A inverse agonist. This data can serve as a valuable reference point for designing experiments with this compound.
| Parameter | Assay Type | Cell Line | Value | Reference Compound |
| IC50 | Agonist-induced Calcium Mobilization | CHO-h5-HT2A | 0.5 nM | Serotonin |
| Ki | [3H]ketanserin binding | h5-HT2A | 0.56 nM | - |
| Inverse Agonism | Basal IP turnover | NIH3T3-h5-HT2A | ~40% reduction | - |
Disclaimer: The data presented above is for Pimavanserin and should be used as an estimation for this compound. It is highly recommended to perform in-house dose-response experiments to determine the precise potency of this compound in your specific assay system.
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay
This protocol describes a typical calcium flux assay using a recombinant cell line expressing the human 5-HT2A receptor to measure the inverse agonist activity of this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
5-HT (Serotonin) stock solution (agonist control)
-
MDL 100,907 (antagonist control)
-
Black, clear-bottom 96-well or 384-well microplates
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A expressing cells into black, clear-bottom microplates at an optimized density. A typical starting density is 20,000 to 50,000 cells per well for a 96-well plate.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. If using, add probenecid to the loading buffer.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer to create a dose-response curve. A typical concentration range to test would be from 1 pM to 10 µM.
-
Prepare solutions of the agonist (5-HT) and antagonist (MDL 100,907) controls.
-
-
Measurement of Inverse Agonism:
-
Set up the fluorescence plate reader to measure fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Add the different concentrations of this compound (or controls) to the respective wells.
-
Continue to record the fluorescence signal for at least 3-5 minutes to measure the change in basal calcium levels. A decrease in the baseline fluorescence indicates inverse agonist activity.
-
-
Measurement of Antagonist Activity (Optional):
-
After the initial read for inverse agonism, add a concentration of 5-HT that elicits a submaximal response (e.g., EC80) to all wells.
-
Immediately start a second kinetic read to measure the 5-HT-induced calcium mobilization. The ability of this compound to block this response will determine its antagonist properties.
-
-
Data Analysis:
-
For inverse agonism, calculate the percentage decrease in baseline fluorescence for each concentration of this compound.
-
For antagonism, calculate the percentage inhibition of the 5-HT response.
-
Plot the dose-response curves and calculate the IC50 or EC50 values using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: 5-HT2A Receptor Inverse Agonist Signaling Pathway.
Caption: Experimental Workflow for a Calcium Flux Assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence of compounds.- Cell death or unhealthy cells.- Dye concentration too high. | - Run a compound-only control plate (no cells) to check for autofluorescence.- Ensure cells are healthy and not overgrown before plating.[3]- Titrate the dye concentration to find the optimal balance between signal and background. |
| Low Signal or Small Assay Window | - Low receptor expression in the cell line.- Incorrect cell seeding density.[3][4]- Inefficient dye loading.- this compound concentration range is not optimal. | - Confirm receptor expression level using a positive control agonist (e.g., serotonin).- Optimize cell seeding density; too few or too many cells can reduce the signal.[3][4]- Optimize dye loading time and temperature.- Broaden the concentration range of this compound tested. |
| High Well-to-Well Variability | - Uneven cell plating.- Inconsistent dye loading.- Pipetting errors during compound addition.[3] | - Ensure a homogenous cell suspension when plating.[3]- Use automated liquid handlers for dye and compound addition if available.- Carefully check pipette calibration and technique.[3] |
| No Inverse Agonist Effect Observed | - Insufficient constitutive activity of the 5-HT2A receptor in the chosen cell line.- this compound is not active under the assay conditions. | - Use a cell line known to have high constitutive 5-HT2A receptor activity.- Confirm the activity of this compound with an orthogonal assay (e.g., [35S]GTPγS binding).- Verify the integrity and concentration of the this compound stock solution. |
| "U-shaped" Dose-Response Curve | - Compound precipitation at high concentrations.- Off-target effects at high concentrations.- Cytotoxicity at high concentrations. | - Check the solubility of this compound in the assay buffer.- Test this compound in a counterscreen using the parental cell line (without the receptor).- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the functional assay. |
References
Mitigating off-target effects of Remlifanserin in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating off-target effects of Remlifanserin in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ACP-204) is a selective second-generation 5-HT2A receptor inverse agonist.[1][2] Its primary mechanism of action is to bind to the serotonin (B10506) 5-HT2A receptor and reduce its constitutive activity, meaning it decreases the receptor's signaling in the absence of an agonist.[3] This is distinct from a neutral antagonist, which would only block the action of an agonist.
Q2: What are the main off-target receptors of concern for this compound and how does it compare to Pimavanserin?
The primary off-target receptors of concern for 5-HT2A inverse agonists are the 5-HT2C and 5-HT2B receptors, as well as the hERG potassium channel, which is associated with QT prolongation.[2] this compound demonstrates significantly higher selectivity for the 5-HT2A receptor compared to the 5-HT2C receptor (32- to 123-fold depending on the assay) and has a very low affinity for the 5-HT2B receptor.[2] This improved selectivity profile is expected to result in a lower risk of off-target effects compared to its predecessor, Pimavanserin.[1][2]
Q3: What are the potential clinical implications of this compound's off-target effects?
-
5-HT2C Receptor: Off-target activity at the 5-HT2C receptor can be associated with effects on mood, appetite, and potential for adverse psychiatric events. This compound's high selectivity for 5-HT2A over 5-HT2C aims to minimize these effects.
-
5-HT2B Receptor: Agonism at the 5-HT2B receptor has been linked to valvular heart disease. This compound's low affinity for this receptor is a key safety feature.
-
hERG Channel: Inhibition of the hERG channel can lead to QT interval prolongation, a delay in cardiac repolarization that increases the risk of serious cardiac arrhythmias.[4] this compound is designed to have a reduced potential for QT prolongation compared to Pimavanserin.[1][2]
Q4: What are the most appropriate in vitro models to confirm this compound's on-target and off-target activity?
-
On-target activity (5-HT2A inverse agonism):
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Functional Assays: To measure its inverse agonist potency (IC50 or EC50). Common assays include inositol (B14025) phosphate (B84403) (IP-1) accumulation assays, calcium mobilization assays, and GTPγS binding assays.[5][6]
-
-
Off-target activity:
-
Selectivity Profiling: Radioligand binding and functional assays against a panel of receptors, including 5-HT2C, 5-HT2B, and other relevant CNS targets.
-
hERG Safety Assay: Automated patch-clamp electrophysiology on cells expressing the hERG channel is the gold standard for assessing the potential for QT prolongation.[4][7]
-
Q5: What are suitable in vivo models to assess the efficacy and off-target effects of this compound?
-
Efficacy Models (Antipsychotic-like activity):
-
DOI-induced Head-Twitch Response (HTR) in rodents: This is a classic behavioral model for 5-HT2A receptor activation. An effective 5-HT2A inverse agonist like this compound should suppress the head-twitch response induced by the 5-HT2A agonist DOI.[1][8][9]
-
MK-801-induced hyperlocomotion in rodents: The NMDA receptor antagonist MK-801 induces locomotor hyperactivity, which can be attenuated by antipsychotic drugs.[2]
-
-
Off-Target Effect Models:
-
Cardiovascular safety in vivo: Telemetry studies in non-rodent species (e.g., monkeys) are used to monitor electrocardiogram (ECG) parameters, including the QT interval, following drug administration.
-
Data Presentation
Table 1: Preclinical Pharmacological Profile of this compound vs. Pimavanserin
| Target | Parameter | This compound (ACP-204) | Pimavanserin | Reference(s) |
| 5-HT2A Receptor | Binding Affinity (Ki) | 0.14 nM | Similar to this compound | [1] |
| Inverse Agonist Potency | 0.3-0.5 nM | 3- to 9-fold less potent than this compound | [1] | |
| 5-HT2C Receptor | Binding Affinity (Ki) | 1.9 nM | 40-fold lower affinity than for 5-HT2A | [1][10] |
| Inverse Agonist Potency | 16-37 nM | Less potent than at 5-HT2A | [1][10] | |
| 5-HT2B Receptor | Binding Affinity | Very low affinity | Low affinity | [2] |
| hERG Channel | Inhibition (IC50) | 1.8 µM | 0.2 µM | [11] |
| CaV1.2 Channel | Inhibition (IC50) | 3.5 µM | 1.2 µM | [11] |
| NaV1.5 Channel | Inhibition (IC50) | >10 µM | 1.2 µM | [11] |
Experimental Protocols
In Vitro Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound or vehicle.
-
A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) at a concentration near its Kd.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: IP-1 Accumulation
Objective: To determine the inverse agonist potency of this compound at the 5-HT2A receptor.
Methodology:
-
Cell Culture and Seeding:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound or vehicle to the wells.
-
To measure antagonist activity, a parallel set of experiments can be performed where cells are pre-incubated with this compound before adding a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP-1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.[5] This typically involves adding a lysis buffer containing IP1-d2 and an anti-IP1 antibody conjugated to a fluorescent donor.
-
Incubate at room temperature in the dark for 1 hour.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio.
-
For inverse agonism, plot the HTRF signal against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
For antagonism, plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50.
-
In Vivo Behavioral Assay: DOI-Induced Head-Twitch Response (HTR)
Objective: To assess the in vivo efficacy of this compound in a rodent model of 5-HT2A receptor activation.
Methodology:
-
Animals:
-
Use male C57BL/6J mice.
-
Acclimatize the animals to the housing and testing conditions for at least one week prior to the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or subcutaneous injection) at various doses.
-
Allow for a pre-treatment period based on the pharmacokinetic profile of this compound.
-
-
Induction of Head-Twitch Response:
-
Administer the 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) (e.g., 1-3 mg/kg, intraperitoneally).[8]
-
-
Behavioral Observation:
-
Immediately after DOI injection, place the mice individually into observation chambers.
-
Record the number of head twitches for a defined period (e.g., 10-30 minutes).[9] Observation can be done by a trained experimenter blinded to the treatment groups or using an automated system.
-
-
Data Analysis:
-
Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the number of head twitches indicates in vivo 5-HT2A receptor blockade.
-
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT2A receptor and the mechanism of action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding (>50% of total binding) | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or membranes. 4. Insufficient blocking of non-specific sites. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Add bovine serum albumin (BSA) to the assay buffer.[12] 4. Ensure the concentration of the unlabeled ligand for determining non-specific binding is sufficient (typically 100-1000 fold higher than its Ki). |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Inactive or degraded receptor protein. 3. Insufficient amount of membrane protein in the assay. 4. Radioligand degradation or low specific activity. | 1. Use a cell line with higher receptor expression or optimize transfection/selection conditions. 2. Prepare fresh membranes and store them properly at -80°C. 3. Titrate the amount of membrane protein to find the optimal concentration. 4. Check the age and storage conditions of the radioligand. Purchase a fresh batch if necessary. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of assay components. 3. Inconsistent washing of filters. 4. Edge effects in the 96-well plate. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the plate after adding all components. 3. Ensure the cell harvester is functioning correctly and all wells are washed uniformly. 4. Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain humidity. |
Troubleshooting Functional (IP-1) Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Window (Low agonist response) | 1. Low receptor expression or coupling to the Gq pathway. 2. Suboptimal agonist concentration or incubation time. 3. Poor cell health. 4. Incorrect assay buffer composition. | 1. Use a cell line with robust receptor expression and Gq coupling. 2. Perform a full dose-response and time-course experiment for the agonist to determine optimal conditions. 3. Ensure cells are not over-confluent and are within a healthy passage number. 4. Use the assay buffer recommended by the kit manufacturer. |
| No Inverse Agonist Effect Observed | 1. Low constitutive activity of the receptor in the chosen cell line. 2. Insufficient concentration of this compound. 3. The compound is a neutral antagonist rather than an inverse agonist in this system. | 1. Some cell lines may not exhibit sufficient constitutive activity for the 5-HT2A receptor. Consider using a different cell line or a system with induced constitutive activity. 2. Test a wider and higher concentration range of this compound. 3. Confirm the inverse agonist properties in a different functional assay (e.g., GTPγS binding). |
| High Background Signal | 1. High basal IP-1 levels in the cells. 2. Reagent contamination. 3. Reader settings are not optimal. | 1. Serum-starve the cells for a few hours before the assay. 2. Use fresh, high-quality reagents and sterile technique. 3. Consult the HTRF kit and plate reader manuals for optimal settings. |
Troubleshooting In Vivo Behavioral Assays (DOI-Induced HTR)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in HTR Counts in the Control Group | 1. Inconsistent DOI administration or dose. 2. Stress or handling of the animals. 3. Subjective scoring by the observer. 4. Environmental factors (e.g., noise, light). | 1. Ensure accurate and consistent injection technique and volume. 2. Handle the animals gently and consistently. Acclimatize them to the observation chambers before the experiment. 3. Have two independent, blinded observers score the behavior, or use an automated detection system. 4. Conduct the experiments in a quiet, consistently lit room. |
| Lack of Efficacy of this compound | 1. Inappropriate dose or route of administration. 2. Insufficient pre-treatment time. 3. Poor bioavailability of the compound. | 1. Test a wider range of doses. 2. Adjust the pre-treatment time based on the pharmacokinetic profile of this compound. 3. Confirm the pharmacokinetic profile of this compound in the species being tested. |
| Sedation or Motor Impairment Confounding the Results | 1. The dose of this compound is too high, causing non-specific behavioral effects. 2. Off-target effects of the compound. | 1. Include a separate cohort of animals to assess locomotor activity (e.g., in an open field test) at the doses used in the HTR experiment. 2. If motor impairment is observed, test lower doses of this compound. |
References
- 1. Acadia presents preclinical characterization of ACP-204 | BioWorld [bioworld.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acadia.com [acadia.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Remlifanserin Efficacy Studies in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using rodent models to study the efficacy of Remlifanserin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ACP-204) is a selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the 5-HT2A receptor, this compound stabilizes the receptor in its inactive state, reducing its basal activity.[2] This mechanism is believed to be responsible for its potential antipsychotic effects.[2]
Q2: What are the key differences between this compound and its predecessor, Pimavanserin?
A2: this compound is an improved follow-up compound to Pimavanserin.[1] It is more potent and selective as a 5-HT2A receptor inverse agonist.[1] this compound demonstrates 32- to 123-fold greater selectivity for the 5-HT2A receptor over the 5-HT2C receptor, compared to Pimavanserin's 8- to 37-fold selectivity.[1] It also has a very low affinity for the 5-HT2B receptor.[1] Preclinical data suggests this compound may have a shorter half-life and a reduced risk of QT prolongation compared to Pimavanserin.[3][4]
Q3: What are the most common rodent models used to assess the efficacy of this compound?
A3: The most common rodent models for evaluating the antipsychotic-like potential of this compound and other 5-HT2A antagonists are:
-
DOI-induced head-twitch response (HTR): The 5-HT2A/2C agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch behavior in rodents, which is a well-established behavioral proxy for 5-HT2A receptor activation.[5] Antagonists of the 5-HT2A receptor, like this compound, are expected to suppress this behavior.[3][4]
-
NMDA receptor antagonist-induced hyperlocomotion: Non-competitive NMDA receptor antagonists like dizocilpine (B47880) (MK-801) or phencyclidine (PCP) induce hyperlocomotor activity in rodents, which is considered a model of the positive symptoms of psychosis.[6] Atypical antipsychotics, including 5-HT2A inverse agonists, are effective in reducing this hyperlocomotion.[1][3][7]
Q4: What are the reported minimum effective doses of this compound in these models?
A4: In preclinical studies, this compound has been shown to be effective at the following minimum doses:
-
DOI-induced head-twitch response:
-
MK-801-induced hyperlocomotion:
-
Mice: 0.1 mg/kg[3]
-
Near-complete suppression of DOI-induced head twitches was observed at 0.3 mg/kg in mice and 1 mg/kg in rats.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound on DOI-Induced Head-Twitch Response (HTR)
Observed Problem: You are not observing a dose-dependent reduction in DOI-induced head twitches after administering this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate DOI Dose | The dose-response curve for DOI-induced HTR is an inverted U-shape.[5] Too low or too high a dose can result in a suboptimal number of head twitches, making it difficult to detect a reduction. Solution: Perform a DOI dose-response study in your specific rodent strain to determine the optimal dose that produces a robust and consistent HTR. |
| Incorrect Timing of Drug Administration | The pharmacokinetic profiles of both DOI and this compound need to be considered. If this compound is administered too early or too late relative to DOI, its peak concentration may not coincide with the peak effect of DOI. Solution: Based on available pharmacokinetic data for similar compounds, administer this compound 30-60 minutes before the DOI challenge. Consider conducting a time-course experiment to optimize the pre-treatment interval. |
| Rodent Strain and Sex Differences | Different strains of mice and rats can exhibit varying sensitivity to 5-HT2A agonists and antagonists. Sex differences in serotonin receptor expression and function can also influence behavioral outcomes. Solution: Ensure you are using a consistent rodent strain and sex throughout your study. Be aware of the known literature on strain- and sex-specific responses to serotonergic drugs. |
| Habituation and Environmental Stress | High levels of stress can alter baseline serotonergic tone and affect the animal's response to pharmacological challenges. Lack of proper habituation to the testing environment can be a significant stressor.[8] Solution: Implement a consistent and adequate habituation period for the animals to the testing room and observation chambers. Minimize environmental stressors such as loud noises, bright lights, and strong odors.[8] |
| Observer Bias or Inconsistent Scoring | Manual scoring of head twitches can be subjective and prone to inter- and intra-observer variability. Solution: Ensure all observers are properly trained and blinded to the treatment conditions. Use clear and consistent criteria for what constitutes a head twitch. Consider using automated video tracking systems for a more objective measurement. |
Issue 2: High Variability in MK-801-Induced Hyperlocomotion
Observed Problem: You are observing large error bars and a lack of a clear dose-response effect of this compound on MK-801-induced hyperlocomotion.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| MK-801 Dose and Timing | Similar to DOI, the dose of MK-801 is critical. The timing of the locomotor activity recording after MK-801 administration is also important to capture the peak hyperactive phase. Doses of MK-801 between 0.1 mg/kg and 0.3 mg/kg are commonly used to induce hyperlocomotion in mice.[9] Solution: Conduct a pilot study to determine the optimal dose of MK-801 and the peak time of hyperlocomotion in your specific experimental setup. Typically, locomotor activity is measured starting 20-30 minutes after MK-801 injection.[6] |
| Habituation to the Open Field | The novelty of the open field arena itself can induce hyperactivity, which can mask the effects of MK-801 and this compound. Solution: A consistent habituation period to the testing arena before drug administration is crucial. The duration of habituation should be optimized for your strain and experimental question. |
| Animal Handling | The method of handling rodents can significantly impact their stress levels and subsequent behavioral responses.[10] Inconsistent or stressful handling can increase variability.[11] Solution: Use a consistent and low-stress handling technique for all animals. Handling by the base of the tail is known to be aversive and can increase anxiety.[10] Consider using a tunnel or cupping the hands to move the animals.[10] |
| Circadian Rhythm | Locomotor activity in rodents is strongly influenced by their circadian rhythm. Testing at different times of the day can introduce significant variability. Solution: Conduct all behavioral testing at the same time of day, preferably during the animal's active (dark) phase, under controlled lighting conditions. |
| Diet and Gut Microbiome | Diet can influence drug metabolism and the gut microbiome, which in turn can affect serotonin metabolism and the pharmacokinetic profile of orally administered drugs.[12][13][14][15][16] Solution: Use a standardized diet for all animals and be aware of any recent changes in diet formulation from your supplier. If unexpected variability arises, consider the potential role of the gut microbiome. |
Issue 3: Unexpected Off-Target Effects or Lack of Efficacy
Observed Problem: You observe unexpected behavioral changes that are not consistent with 5-HT2A receptor inverse agonism, or this compound appears to be less effective than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Receptor Binding | While this compound is highly selective, at higher doses, it may interact with other receptors, such as the 5-HT2C receptor, which could produce confounding behavioral effects.[4] Solution: Use the lowest effective dose of this compound as determined by dose-response studies. Be aware of the known off-target profile of the drug and consider using more selective antagonists for other potential targets as controls. |
| Pharmacokinetic Issues | The oral bioavailability and brain penetration of this compound can be influenced by factors such as formulation, food intake, and individual animal metabolism.[7] Solution: Ensure consistent drug formulation and administration. While food has been shown to have minimal effect on this compound absorption in humans, consider standardizing the feeding schedule in relation to drug administration in your rodent studies.[7] If feasible, measure plasma and brain concentrations of this compound to correlate with behavioral outcomes. |
| Receptor Occupancy | The behavioral effect of a receptor antagonist is dependent on achieving sufficient receptor occupancy in the brain. It is generally believed that a D2 receptor occupancy of 65-80% is needed for antipsychotic efficacy, and similar principles may apply to 5-HT2A receptor antagonists.[17] Solution: While direct measurement of receptor occupancy in every study is not always practical, understanding the relationship between dose, plasma/brain concentration, and receptor occupancy from preclinical data is crucial for dose selection.[3][18] |
| Animal Model Validity | Rodent models of psychosis are translational and do not fully recapitulate the human condition. The chosen model may not be sensitive to the specific therapeutic mechanism of this compound. Solution: Use multiple, mechanistically distinct behavioral models to assess the efficacy of this compound. Carefully consider the construct, face, and predictive validity of the chosen models for your research question. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound (ACP-204)
| Parameter | This compound (ACP-204) | Pimavanserin | Reference |
| 5-HT2A Inverse Agonism Potency (nM) | 0.3 - 0.5 | 3- to 9-fold less potent | [3][4] |
| 5-HT2A Binding Affinity (Ki, nM) | 0.14 | 0.11 | [4] |
| 5-HT2C Inverse Agonism Potency (nM) | 16 - 37 | Up to 2.7-fold less potent | [4] |
| 5-HT2C Binding Affinity (Ki, nM) | 1.86 | 0.51 | [4] |
Table 2: In Vivo Efficacy of this compound (ACP-204) in Rodent Models
| Model | Species | Minimum Effective Dose (mg/kg) | Route of Administration | Reference |
| DOI-induced Head-Twitch Response | Mouse (C57BL/6) | 0.1 | Not Specified | [3][4] |
| DOI-induced Head-Twitch Response | Rat (Sprague-Dawley) | 0.3 | Not Specified | [3][4] |
| MK-801-induced Hyperlocomotion | Mouse (BALB/c) | 0.1 | Not Specified | [3] |
Table 3: Pharmacokinetic Parameters of this compound and Pimavanserin in Rodents
| Compound | Species | Dose and Route | T½ (hours) | Tmax (hours) | Oral Bioavailability (%) | Reference |
| This compound (ACP-204) | Rat (Sprague-Dawley) | 10 mg/kg, PO | 5.22 | 3.33 | High | [5] |
| Pimavanserin | Rat (Sprague-Dawley) | 30 mg/kg, PO | ~7.4 (single dose) | ~1-2 (single dose) | Low | [18] |
| Pimavanserin | Rat (Sprague-Dawley) | 30 mg/kg, PO (91 days) | up to 16.6 (female) | Increased slightly | - | [18] |
| Pimavanserin | Rat (Sprague-Dawley) | 30 mg/kg, PO (187 days) | up to 38.6 (male) | Increased slightly | - | [18] |
Experimental Protocols
Protocol 1: DOI-Induced Head-Twitch Response (HTR) in Mice
-
Animals: Male C57BL/6 mice are commonly used.[4] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse individually into a clear observation chamber for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
After a pre-determined pre-treatment interval (e.g., 30-60 minutes), administer DOI (e.g., 2.5 mg/kg, i.p.).
-
-
Observation: Immediately after DOI administration, record the number of head twitches for a set period (e.g., 20-30 minutes). A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of normal grooming or exploratory behavior.
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: MK-801-Induced Hyperlocomotion in Mice
-
Animals: Male BALB/c or C57BL/6 mice are commonly used.[3][6] House animals as described in Protocol 1.
-
Apparatus: Use an open-field arena equipped with automated photobeam detection or a video tracking system to measure locomotor activity.
-
Habituation: Acclimate mice to the testing room for at least 1 hour. Place each mouse in the open-field arena for a 30-60 minute habituation period.
-
Drug Administration:
-
Data Collection: Immediately after MK-801 administration, place the mouse back into the open-field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to observe the time course of the drug effects. Compare the total locomotor activity between treatment groups using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of the 5-HT2A receptor and the mechanism of action of this compound.
References
- 1. Addressing variability in the acoustic startle reflex for accurate gap detection assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. acadia.com [acadia.com]
- 6. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 7. neurologylive.com [neurologylive.com]
- 8. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. The Effect of Gentle Handling on Depressive-Like Behavior in Adult Male Mice: Considerations for Human and Rodent Interactions in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dietary Effects on Drug Metabolism and Transport | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Remlifanserin Preclinical Trials
This technical support center is designed for researchers, scientists, and drug development professionals working with Remlifanserin, a selective 5-HT2A receptor inverse agonist. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the serotonin (B10506) 5-HT2A receptor.[1] Unlike a neutral antagonist, which simply blocks the receptor, an inverse agonist can reduce the receptor's basal activity, also known as constitutive activity.[2] This is particularly relevant for the 5-HT2A receptor, which can be active even in the absence of its natural ligand, serotonin.
Q2: How does this compound differ from its predecessor, pimavanserin?
A2: this compound is a more potent and selective 5-HT2A inverse agonist than pimavanserin.[1] It exhibits 32- to 123-fold greater selectivity for the 5-HT2A receptor over the 5-HT2C receptor, depending on the specific assay.[1][3] This enhanced selectivity is expected to result in an improved safety profile, with a lower risk of off-target effects such as QT prolongation.[3]
Q3: What are the canonical and non-canonical signaling pathways of the 5-HT2A receptor?
A3: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and subsequent release of intracellular calcium (Ca2+).[4] The receptor can also couple to other G proteins (e.g., Gi/o) or signal through β-arrestin pathways, which can lead to the activation of other signaling molecules like ERK1/2.[4] This phenomenon, where a receptor activates different pathways, is known as functional selectivity or biased signaling.[4]
Troubleshooting Guides for Unexpected Results
Scenario 1: Inconsistent Inverse Agonism in Different Functional Assays
Issue: You observe potent inverse agonism for this compound in a β-arrestin recruitment assay, but in a calcium mobilization assay, it behaves as a weak inverse agonist or even a neutral antagonist.
Possible Causes and Troubleshooting Steps:
-
Biased Inverse Agonism: this compound may be a "biased" inverse agonist, meaning it preferentially suppresses one signaling pathway over another. The 5-HT2A receptor can have different levels of constitutive activity for its Gq-mediated and β-arrestin-mediated pathways.
-
Recommendation: Profile the compound across a panel of assays that measure distinct downstream signaling events (e.g., IP1 accumulation for Gq, ERK1/2 phosphorylation, and β-arrestin recruitment). This will provide a more complete picture of its pharmacological profile. Recent studies have shown that some 5-HT2A ligands can act as inverse agonists on the Gi1 pathway while being neutral antagonists on the Gq/11 pathway.[5]
-
-
Cell Line-Specific Differences: The expression levels of the 5-HT2A receptor and the downstream signaling components (G proteins, β-arrestins) can vary between different cell lines. This can influence the observed level of constitutive activity and the apparent potency of an inverse agonist.
-
Recommendation: Characterize the expression levels of key signaling proteins in your cell line. If possible, test this compound in multiple cell lines to confirm the results.
-
-
Assay Conditions: The sensitivity of functional assays can be influenced by factors such as cell density, serum concentration in the media, and the incubation time with the compound.
-
Recommendation: Carefully optimize and standardize your assay conditions. Ensure that the assay window is adequate and that the results are reproducible.
-
Hypothetical Data Illustrating Biased Inverse Agonism:
| Assay Type | Agonist (Serotonin) EC50 | This compound IC50 (Inverse Agonism) | Maximum Inhibition (vs. Basal) |
| Calcium Mobilization (Gq) | 10 nM | 500 nM | 15% |
| IP1 Accumulation (Gq) | 12 nM | 450 nM | 20% |
| β-Arrestin Recruitment | 25 nM | 20 nM | 85% |
| ERK1/2 Phosphorylation | 18 nM | 35 nM | 70% |
Scenario 2: Unexpected Agonist-like Activity in an In Vivo Model
Issue: In a preclinical behavioral model, such as the mouse head-twitch response (HTR) assay, a very high dose of this compound appears to cause a slight increase in head twitches, which is contrary to its expected inverse agonist effect. The HTR is typically used to assess the psychedelic potential of 5-HT2A agonists.[6]
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At high concentrations, this compound might interact with other receptors that could mediate the observed behavioral effect. Although it is highly selective for 5-HT2A, its selectivity is not absolute.
-
Recommendation: Conduct a broad receptor screening panel at the high concentration that produced the unexpected effect. Also, test selective antagonists for other potential targets in the HTR model to see if they can block the effect of the high dose of this compound.
-
-
Metabolites: An active metabolite of this compound could have a different pharmacological profile, potentially acting as a partial agonist at the 5-HT2A receptor or another target.
-
Recommendation: Perform metabolic profiling of this compound in the preclinical species being used. If active metabolites are identified, they should be synthesized and tested in the same in vitro and in vivo assays.
-
-
Complex In Vivo Pharmacology: The in vivo environment is complex, and the net effect of a drug can be the result of its actions in multiple brain regions and on different cell types. It's possible that inverse agonism in one brain circuit could lead to a disinhibition of another circuit, resulting in a paradoxical effect.
-
Recommendation: Consider more advanced in vivo techniques, such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions, or electrophysiology to assess the effects of this compound on neuronal firing.
-
Hypothetical In Vivo Data for the Head-Twitch Response (HTR) Model:
| Treatment Group | Dose (mg/kg) | Mean Head Twitches (per 30 min) |
| Vehicle | - | 2 ± 1 |
| DOI (5-HT2A Agonist) | 2.5 | 45 ± 5 |
| This compound + DOI | 10 + 2.5 | 5 ± 2 |
| This compound | 1 | 2 ± 1 |
| This compound | 10 | 3 ± 1 |
| This compound | 100 | 8 ± 3 |
Methodologies for Key Experiments
1. Calcium Mobilization Assay
-
Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 signaling pathway.
-
Protocol:
-
Seed a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) in 96-well or 384-well black-walled, clear-bottom plates.
-
Grow the cells to near confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
To measure inverse agonism, add varying concentrations of this compound and incubate for a predetermined time (e.g., 30 minutes). Measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation). A decrease in the basal fluorescence indicates inverse agonism.
-
To measure antagonism, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC80) of a 5-HT2A agonist like serotonin.
-
2. Head-Twitch Response (HTR) in Mice
-
Principle: The HTR is a rapid, involuntary head movement in rodents that is specifically mediated by the activation of 5-HT2A receptors and is a preclinical predictor of hallucinogenic potential in humans.[6]
-
Protocol:
-
Acclimate male C57BL/6J mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) at various doses.
-
After a pre-determined time (e.g., 60 minutes), administer a 5-HT2A agonist known to induce head twitches, such as DOI (2,5-dimethoxy-4-iodoamphetamine), via intraperitoneal injection.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of head twitches over a period of 30-60 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.
-
A reduction in the number of DOI-induced head twitches indicates 5-HT2A receptor antagonism or inverse agonism.
-
Visualizations
Caption: 5-HT2A receptor signaling pathways.
Caption: Preclinical experimental workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmawire.com [biopharmawire.com]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Remlifanserin in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Remlifanserin in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Disclaimer: Publicly available, comprehensive stability data for this compound is limited. The following information is based on general best practices for small molecule stability testing, information from chemical suppliers, and methodologies adapted from studies on structurally related compounds. Researchers should validate these recommendations and establish the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q2: What is the recommended procedure for preparing working solutions for in vivo experiments?
A2: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure potency and minimize degradation.[1] If a precipitate forms during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure of this compound and stability studies of similar compounds, potential degradation pathways may include:
-
Oxidation: The piperidine (B6355638) and other nitrogen-containing moieties can be susceptible to oxidation.[2][3]
-
Hydrolysis: The urea (B33335) linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on potential oxidative degradation.
Caption: Hypothetical oxidative degradation pathway of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in stored solutions | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Exposure to light. 4. Degradation due to solvent interaction. | 1. Ensure storage at -80°C for long-term or -20°C for short-term storage.[1] 2. Aliquot stock solutions into single-use vials. 3. Store in amber vials or protect from light. 4. Prepare fresh working solutions daily.[1] |
| Appearance of unknown peaks in chromatogram | 1. Degradation of this compound. 2. Contamination of solvent or glassware. | 1. Perform forced degradation studies to identify potential degradation products. 2. Use high-purity solvents and ensure glassware is thoroughly cleaned. |
| Inconsistent results between experiments | 1. Variability in solution preparation. 2. Degradation during the experiment. | 1. Follow a standardized protocol for solution preparation. 2. Minimize the duration of experiments where possible and protect solutions from harsh conditions (e.g., light, extreme pH). |
| Precipitation of this compound in solution | 1. Poor solubility in the chosen solvent. 2. Change in temperature or pH. | 1. Use co-solvents such as DMSO, PEG300, or Tween-80 to improve solubility.[1] 2. If precipitation occurs, gentle heating or sonication may be used to redissolve the compound.[1] |
The following decision tree can help troubleshoot unexpected degradation of this compound during an experiment.
Caption: Decision tree for troubleshooting unexpected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] The following are general protocols for stress testing that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For acid hydrolysis, add 1N HCl and incubate at 60°C for a specified period (e.g., 2 hours).[5]
-
For base hydrolysis, add 1N NaOH and incubate at 60°C for a specified period (e.g., 2 hours).[5]
-
Neutralize the solutions after incubation.
-
Analyze the samples by a stability-indicating HPLC method at various time points.
2. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% H₂O₂ and incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[2][5]
-
Analyze the samples by HPLC at various time points.
3. Thermal Degradation:
-
Expose solid this compound or a solution to elevated temperatures (e.g., 60°C or 75°C) for a specified period.[5]
-
Analyze the samples by HPLC at various time points.
4. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.[5]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC.
The following diagram outlines a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.[4][6] The following is a template for developing such a method for this compound.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating the parent drug from its degradation products.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7] Specificity is demonstrated by showing that the peaks of degradation products and impurities are well-resolved from the this compound peak.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies of this compound.
Table 1: Stability of this compound in Solution under Different Temperatures
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| 4°C | 100 | |||
| 25°C (Room Temp) | 100 | |||
| 40°C | 100 |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Initial Peak Area | Final Peak Area | % Degradation | Number of Degradation Products |
| 1N HCl, 60°C | 2 | ||||
| 1N NaOH, 60°C | 2 | ||||
| 3% H₂O₂, 60°C | 2 | ||||
| 75°C (Dry Heat) | 24 | ||||
| UV Light | 6 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
Controlling for confounding factors in animal behavior studies with Remlifanserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Remlifanserin in animal behavior studies. The focus is on controlling for confounding factors to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ACP-204) is a selective 5-HT2A receptor inverse agonist.[1] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the 5-HT2A receptor, which has constitutive activity, this compound reduces its basal signaling. It is being developed for the treatment of Alzheimer's disease psychosis.[2]
Q2: How does this compound differ from its predecessor, pimavanserin (B1677881)?
A2: this compound is a follow-up compound to pimavanserin with improved potency and selectivity.[1] It demonstrates a 32- to 123-fold greater selectivity for the 5-HT2A receptor over the 5-HT2C receptor, depending on the assay, compared to pimavanserin's 8- to 37-fold selectivity.[1][2] This enhanced selectivity is expected to reduce off-target side effects.[2]
Q3: What are the expected behavioral effects of this compound in rodent models?
A3: As a 5-HT2A inverse agonist, this compound is expected to block behaviors associated with 5-HT2A receptor activation. In preclinical rodent models, it has been shown to block the head-twitch response induced by the 5-HT2A agonist DOI and the hyperlocomotion induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801).[1] These models are often used to screen for antipsychotic-like properties.
Q4: What is a suitable vehicle for administering this compound in animal studies?
A4: While specific vehicle information for preclinical studies with this compound is not publicly available, a common vehicle for oral administration of similar compounds in rodents is a suspension in a mixture such as 0.5% methylcellulose (B11928114) or a combination of polyethylene (B3416737) glycol (PEG) and water. For intraperitoneal injections, a solution in saline with a small amount of a solubilizing agent like Tween 80 or DMSO may be appropriate, although direct vehicle effects must always be controlled for. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo experiments.
Troubleshooting Guide: Controlling for Confounding Factors
Issue 1: High variability in baseline locomotor activity across animals.
-
Possible Cause: Environmental stressors, inconsistent handling, or circadian rhythm disruptions can significantly impact baseline activity.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the testing room for at least 60 minutes before the experiment begins.
-
Consistent Handling: Handle all animals in the same gentle manner. The identity of the experimenter can be a significant variable.[3]
-
Time of Day: Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on activity levels.
-
Environmental Controls: Maintain consistent lighting, temperature, and background noise levels in the testing room. Avoid strong odors or perfumes.
-
Habituation to Injection Stress: If the route of administration is stressful (e.g., i.p. injection), consider habituating the animals to saline injections for a few days prior to the experiment to reduce the acute stress response.
-
Issue 2: this compound-treated group shows unexpected sedative or hyperactive effects not related to the primary behavioral measure.
-
Possible Cause: The observed effects could be due to off-target effects, dose-related side effects, or an interaction with other experimental variables. 5-HT2A receptor modulation can influence sleep and wakefulness.[4]
-
Troubleshooting Steps:
-
Dose-Response Curve: If not already done, perform a dose-response study to identify a dose of this compound that is effective in the desired behavioral paradigm without causing significant changes in general locomotor activity.
-
Baseline Activity Assessment: Always include a simple open-field test to assess baseline locomotor activity in a separate cohort of animals or before the primary behavioral test. This will help differentiate between sedative/hyperactive side effects and specific effects on the behavior of interest.
-
Control Groups: Ensure the inclusion of a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Review of Other Medications/Diet: Ensure that the animals' diet or any other administered compounds do not contain substances that could interact with the serotonergic system.
-
Issue 3: Lack of a significant effect of this compound in a behavioral model where an effect is expected (e.g., MK-801-induced hyperlocomotion).
-
Possible Cause: Suboptimal dose, incorrect timing of administration, or issues with the behavioral paradigm itself.
-
Troubleshooting Steps:
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in the species being used. The timing of drug administration relative to the behavioral test is critical. Information on the pharmacokinetics of similar compounds can provide a starting point.
-
Dose Verification: Ensure the correct dose was administered and that the drug solution/suspension was properly prepared.
-
Positive Control: Include a positive control compound with a well-characterized effect in the behavioral model (e.g., a known antipsychotic in the MK-801 hyperlocomotion model) to validate the assay.
-
Behavioral Paradigm Parameters: Review and optimize the parameters of the behavioral test. For example, in the MK-801 model, the dose of MK-801 and the duration of the observation period can influence the results.
-
Issue 4: Inconsistent results between different batches of experiments.
-
Possible Cause: This is often due to subtle, uncontrolled variables that differ between experimental runs.
-
Troubleshooting Steps:
-
Standardization: Strictly standardize all experimental procedures, including animal handling, cage cleaning schedules, and the preparation of drug solutions.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and scoring.
-
Randomization: Randomize the assignment of animals to treatment groups and the order of testing.
-
Experimenter Effect: If possible, have the same experimenter conduct all experiments within a study. If multiple experimenters are necessary, ensure they are all trained on the same standardized protocol.[3]
-
Data Presentation
Due to the proprietary nature of preclinical data for this compound, the following tables present representative data based on the expected effects of a selective 5-HT2A inverse agonist in common behavioral paradigms.
Table 1: Representative Data for the Effect of this compound on DOI-Induced Head-Twitch Response in Mice.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Head Twitches (Mean ± SEM) | % Inhibition |
| Vehicle + Vehicle | - | 2 ± 0.5 | - |
| Vehicle + DOI | 2.5 | 45 ± 4.2 | 0% |
| This compound + DOI | 1 | 25 ± 3.1 | 44% |
| This compound + DOI | 3 | 10 ± 2.5** | 78% |
| This compound + DOI | 10 | 3 ± 1.1*** | 93% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + DOI group. |
Table 2: Representative Data for the Effect of this compound on MK-801-Induced Hyperlocomotion in Rats.
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (cm, Mean ± SEM) | % Reduction in Hyperlocomotion |
| Vehicle + Saline | - | 3500 ± 300 | - |
| Vehicle + MK-801 | 0.2 | 12000 ± 850 | 0% |
| This compound + MK-801 | 3 | 8500 ± 700 | 41% |
| This compound + MK-801 | 10 | 5000 ± 550** | 82% |
| This compound + MK-801 | 30 | 4000 ± 400*** | 94% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + MK-801 group. |
Experimental Protocols
Protocol 1: DOI-Induced Head-Twitch Response (HTR) in Mice
-
Objective: To assess the 5-HT2A receptor antagonist/inverse agonist activity of this compound by measuring its ability to block the head-twitch response induced by the 5-HT2A agonist, DOI.
-
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
DOI hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Observation chambers
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
-
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the observation chambers for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).
-
60 minutes after this compound/vehicle administration, administer DOI (2.5 mg/kg, i.p.) or saline.
-
-
Observation: Immediately after the DOI/saline injection, record the number of head twitches for a period of 30 minutes. A head twitch is a rapid, rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: MK-801-Induced Hyperlocomotion in Rats
-
Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Dizocilpine (MK-801) maleate
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
-
Procedure:
-
Acclimatization: Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).
-
90 minutes after this compound/vehicle administration, administer MK-801 (0.2 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Measurement: Immediately after the MK-801/saline injection, place the rats in the open field arenas and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session. Compare the activity of the this compound-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., two-way ANOVA with repeated measures).
-
Mandatory Visualizations
Caption: Simplified 5-HT2A receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a behavioral study with this compound, emphasizing confounding factor control.
Caption: Logical relationship between confounding factors, their impact, and control measures in animal behavior studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biopharmawire.com [biopharmawire.com]
- 3. Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of serotonergic 5-HT2A/2C receptors: mutual improvement of sleep, cognition and mood? - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility of Remlifanserin in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of in vitro experiments involving Remlifanserin (ACP-204). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ACP-204) is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] As an inverse agonist, it binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, reducing its basal activity even in the absence of an agonist like serotonin.[2] This mechanism is distinct from a neutral antagonist, which would only block the action of an agonist.
Q2: Which cell lines are recommended for studying this compound in vitro?
A2: Several commercially available cell lines are suitable for studying this compound's effects on the 5-HT2A receptor. Commonly used and recommended cell lines include:
-
CHO-K1 (Chinese Hamster Ovary): Stably transfected with the human 5-HT2A receptor, these cells are robust for various functional assays.[2][3][4]
-
HEK293 (Human Embryonic Kidney): These cells are also widely used for stable or transient expression of the 5-HT2A receptor and are suitable for binding and functional assays.
-
U2OS (Human Osteosarcoma): These cells are another viable option for stably expressing the 5-HT2A receptor and have been validated for calcium flux assays.[1][2]
It is crucial to validate the expression and functionality of the 5-HT2A receptor in the chosen cell line before initiating experiments.
Q3: What are the key in vitro assays to characterize this compound's activity?
A3: The three primary assays to characterize this compound's activity at the 5-HT2A receptor are:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Calcium Flux Assay: A functional assay to measure the ability of this compound to inhibit Gq-mediated calcium mobilization.
-
Phosphoinositide Hydrolysis Assay: Another functional assay to quantify the inhibition of the Gq signaling pathway by measuring the accumulation of inositol (B14025) phosphates.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: this compound Binding Affinity and Functional Potency
| Parameter | Assay Type | Receptor | Cell Line | Value (nM) |
| Ki | Radioligand Binding | 5-HT2A | CHO | 0.14 |
| IC50 | RSAT | 5-HT2A | CHO | 0.3 |
| IC50 | Phosphatidylinositol 1 | 5-HT2A | CHO | 0.5 |
| IC50 | Inverse Agonism | 5-HT2C | - | 16 - 37 |
Table 2: this compound Selectivity Profile
| Receptor/Ion Channel | Assay Type | Cell Line | Value (Ki in nM) |
| 5-HT2A | Radioligand Binding | CHO | 0.14 |
| 5-HT2C | Radioligand Binding | CHO | 1.9 |
| hERG | Patch Clamp | - | >1800 |
| CaV1.2 | Patch Clamp | - | >3500 |
| NaV1.5 | Patch Clamp | - | >10000 |
Experimental Protocols & Troubleshooting
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.
Experimental Workflow Diagram:
Caption: Workflow for a 5-HT2A competitive radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
25 µL of assay buffer or non-specific binding control (e.g., 10 µM Mianserin).
-
25 µL of this compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M).
-
25 µL of [³H]-Ketanserin (final concentration ~0.5 nM).
-
175 µL of cell membrane suspension (final protein concentration 5-10 µ g/well ).
-
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding (>30% of total binding) | 1. Insufficient filter washing.2. Radioligand sticking to filters.3. Protein concentration too high. | 1. Increase the number and volume of washes.2. Ensure filters are pre-soaked in 0.5% PEI.3. Optimize by reducing the amount of membrane protein per well. |
| Low specific binding signal | 1. Low receptor expression in cell membranes.2. Degraded radioligand.3. Insufficient incubation time. | 1. Validate receptor expression using a positive control antagonist.2. Use a fresh batch of radioligand.3. Perform a time-course experiment to determine optimal incubation time. |
| Poor curve fit/high data scatter | 1. Inaccurate pipetting.2. Inconsistent filtration and washing.3. Issues with serial dilutions of this compound. | 1. Use calibrated pipettes and proper technique.2. Ensure consistent and rapid filtration for all wells.3. Prepare fresh dilutions for each experiment. |
Calcium Flux Assay
Objective: To measure the inverse agonist activity of this compound by its ability to reduce basal or agonist-induced intracellular calcium levels.
Signaling Pathway Diagram:
Caption: Simplified Gq signaling pathway inhibited by this compound.
Detailed Methodology:
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well plates. Optimize cell density to achieve 80-90% confluency on the day of the assay.[3]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Aspirate the growth medium and replace it with a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., HBSS).
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To measure inverse agonism on basal activity, add this compound dilutions to the cells and measure the change in fluorescence.
-
To measure inhibition of agonist-induced activity, pre-incubate the cells with this compound dilutions for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject an agonist (e.g., serotonin or 5-CT at an EC₈₀ concentration) and immediately begin kinetic reading of fluorescence for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Normalize the data, with 0% inhibition being the agonist-only response and 100% inhibition being the response with a saturating concentration of a known antagonist.
-
Plot the normalized response against the log concentration of this compound to determine the IC50.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-background ratio | 1. Low receptor expression.2. Suboptimal dye loading.3. Low cell viability or inappropriate cell density.[3] | 1. Confirm receptor expression via Western blot or a binding assay.2. Optimize dye concentration and incubation time.3. Ensure healthy, confluent cells; optimize seeding density. |
| High well-to-well variability | 1. Uneven cell plating.2. Inconsistent dye loading.3. Bubbles in wells. | 1. Ensure a homogenous cell suspension before plating.2. Use an automated dispenser for dye loading if possible.3. Centrifuge the plate briefly after adding reagents. |
| No response to agonist | 1. Agonist degradation.2. Non-functional receptor.3. Incorrect assay buffer composition (e.g., lack of Ca²⁺). | 1. Use a fresh aliquot of agonist.2. Test with a different known agonist or validate receptor expression.3. Ensure the assay buffer contains appropriate ions. |
Phosphoinositide (IP) Hydrolysis Assay
Objective: To quantify the inverse agonist effect of this compound by measuring its ability to decrease the accumulation of inositol phosphates (IPs), a downstream product of the Gq pathway.
Experimental Workflow Diagram:
Caption: Workflow for a phosphoinositide hydrolysis assay.
Detailed Methodology:
-
Cell Preparation and Labeling:
-
Plate 5-HT2A expressing cells in 24-well plates.
-
Once confluent, incubate the cells for 18-24 hours in inositol-free medium containing [³H]-myo-inositol (0.5-1 µCi/mL) to label the cellular phosphoinositide pools.[5]
-
-
Assay Procedure:
-
Wash the cells with an appropriate buffer (e.g., HBSS).
-
Pre-incubate the cells for 15-30 minutes in buffer containing LiCl (typically 10 mM), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add serial dilutions of this compound (and an agonist like serotonin if measuring inhibition of stimulated response).
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
-
IP Extraction and Quantification:
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Elute the IPs and quantify the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Normalize the data to the basal or agonist-stimulated response.
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low [³H]-inositol incorporation | 1. Insufficient labeling time.2. Cells are not healthy or are overgrown.3. Inositol present in the labeling medium. | 1. Increase the labeling time to 24 hours.2. Use cells at optimal confluency and ensure good cell health.3. Use certified inositol-free medium. |
| High basal IP levels | 1. High constitutive activity of the receptor.2. Serum present during labeling or assay. | 1. This may be expected for inverse agonist assays; ensure a clear window for inhibition.2. Use serum-free medium for labeling and the assay. |
| Inconsistent results | 1. Incomplete termination of the reaction.2. Inconsistent chromatography.3. Cell lifting during washes. | 1. Ensure rapid and uniform addition of acid to all wells.2. Ensure columns are packed and washed consistently.3. Perform wash steps gently. |
References
- 1. innoprot.com [innoprot.com]
- 2. cells-online.com [cells-online.com]
- 3. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Translating Remlifanserin Preclinical Data to Clinical Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remlifanserin (ACP-204) and similar 5-HT2A receptor inverse agonists. The content is designed to address specific challenges encountered when translating promising preclinical data into successful clinical outcomes.
Section 1: FAQs - Understanding this compound's Preclinical Profile
This section addresses common questions regarding the fundamental preclinical characteristics of this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] Unlike a neutral antagonist that simply blocks agonists, an inverse agonist binds to the same receptor and reduces its constitutive (baseline) activity. This mechanism is thought to be crucial for its therapeutic effect in treating psychosis, particularly in neurodegenerative disorders like Alzheimer's disease.[1][2]
Q2: How does this compound's receptor selectivity compare to its predecessor, pimavanserin?
This compound was developed as an improved follow-up to pimavanserin, with a significantly more potent and selective profile.[1] Its enhanced selectivity for the 5-HT2A receptor over other serotonin receptors, such as 5-HT2C and 5-HT2B, is a key design feature. This is expected to reduce the risk of off-target side effects, including potential QT prolongation, which was a concern with less selective agents.[1][2]
Q3: What key preclinical models were used to establish this compound's antipsychotic-like activity?
In rodent models, this compound demonstrated efficacy in two standard assays for screening antipsychotic potential and 5-HT2A receptor antagonism. It effectively blocked:
-
The head-twitch response induced by DOI, a serotonergic psychedelic.
-
Hyperlocomotion induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801).[1]
These models are well-established for predicting the efficacy of compounds targeting the serotonin 5-HT2A receptor for psychosis.
Section 2: Troubleshooting Guides for Preclinical to Clinical Translation
This section provides guidance on common experimental challenges and discrepancies observed during the drug development process.
Issue 1: Discrepancy between in vitro potency and in vivo efficacy.
-
Question: My 5-HT2A inverse agonist shows high potency in cell-based assays (e.g., cAMP or IP-1 accumulation), but the required doses in animal models are much higher than predicted. Why is there a disconnect?
-
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics/Metabolism: The compound may have poor oral bioavailability, rapid metabolism, or low brain penetration in the animal species being tested.
-
Action: Conduct thorough pharmacokinetic (PK) studies, including measuring plasma and brain concentrations, to establish a clear relationship between exposure and pharmacodynamic effects (PK/PD modeling).
-
-
Receptor Reserve: The recombinant cell lines used in vitro often overexpress the target receptor, which can inflate potency measurements compared to native tissues with lower receptor densities.
-
Action: Validate findings in primary neuronal cultures or tissue preparations that more closely mimic the physiological environment.
-
-
Off-Target Engagement: In the complex in vivo environment, engagement with lower-affinity off-targets (e.g., 5-HT2C) could produce opposing physiological effects that blunt the desired efficacy.[1][2]
-
Action: Perform ex vivo receptor occupancy studies at various doses to confirm target engagement and selectivity in the brain.
-
-
Issue 2: Preclinical efficacy in rodent models does not translate to human clinical trials.
-
Question: We observed a robust antipsychotic-like signal in rodent models, but the compound showed a weaker-than-expected effect in early-phase human trials. What are the common reasons for this translational failure?
-
Possible Causes & Troubleshooting Steps:
-
Model Validity: The animal behaviors used as proxies for psychosis (e.g., hyperlocomotion) may not accurately represent the complex neurobiology of human psychosis, especially in the context of dementia.[3][4]
-
Action: Incorporate multiple, mechanistically distinct preclinical models. If possible, leverage human-relevant systems like patient-derived induced pluripotent stem cells (iPSCs) or organoids to validate the mechanism of action.[3]
-
-
GPCR Splice Variants: The human brain may express different splice variants or isoforms of the 5-HT2A receptor compared to the cell lines or rodent species used in preclinical testing.[5] These variants could have different affinities for the drug.
-
Action: Before clinical entry, screen the lead compound against known human 5-HT2A receptor splice variants. Analyze human brain tissue expression data (e.g., GTEx) to understand isoform prevalence.
-
-
Disease Heterogeneity: The uniform genetic background and environment in preclinical animal cohorts do not reflect the significant heterogeneity of human populations and disease pathology.[3]
-
Section 3: Data Summaries & Experimental Protocols
Data Tables
Table 1: Receptor Selectivity Profile: this compound vs. Pimavanserin
| Compound | Receptor Target | Selectivity (Fold-Preference for 5-HT2A over 5-HT2C) | Affinity for 5-HT2B |
|---|---|---|---|
| This compound | 5-HT2A Inverse Agonist | 32- to 123-fold[1][2] | Very Low[1][2] |
| Pimavanserin | 5-HT2A Inverse Agonist | 8- to 37-fold[1] | Low |
Table 2: Key Preclinical Efficacy Models for this compound
| Model | Inducing Agent | Measured Behavior | Implication | Finding for this compound |
|---|---|---|---|---|
| Head-Twitch Response | DOI (5-HT2A/2C Agonist) | Involuntary head movements in rodents | Direct measure of 5-HT2A receptor antagonism | Blocked the response[1] |
| Hyperlocomotion | Dizocilpine (MK-801) | Increased locomotor activity | Model of NMDA receptor hypofunction, relevant to psychosis | Blocked the response[1] |
Experimental Protocols
Protocol 1: General Methodology for the DOI-Induced Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice (8-10 weeks old) are typically used.
-
Acclimation: Animals are acclimated to the testing room and observation chambers for at least 60 minutes before testing.
-
Test Compound Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) at various doses (e.g., 1, 3, 10 mg/kg). Pre-treatment times typically range from 30 to 60 minutes.
-
Agonist Challenge: Administer a subcutaneous injection of the 5-HT2A agonist DOI (e.g., 2.5 mg/kg).
-
Observation: Immediately after DOI injection, place the mouse in a clean observation chamber. A trained observer, blind to the treatment conditions, counts the number of head twitches for a period of 20-30 minutes.
-
Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle-treated group. Calculate the dose required to inhibit the response by 50% (ID50).
Protocol 2: High-Level Workflow for a Brain Receptor Occupancy Study
-
Objective: To determine the relationship between the administered dose of this compound and the percentage of 5-HT2A receptors bound by the drug in the brain.
-
Dosing: Dose parallel cohorts of rodents with a range of this compound doses. Include a vehicle control group.
-
Tracer Administration: At the expected time of peak plasma/brain concentration (Tmax), administer a radiolabeled tracer that binds specifically to the 5-HT2A receptor (e.g., [3H]-ketanserin or a suitable PET ligand).
-
Tissue Collection: At a defined time point after tracer injection, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex).
-
Quantification: Homogenize the tissue and measure the specific binding of the radiotracer using scintillation counting or autoradiography.
-
Analysis: Calculate the percentage of receptor occupancy for each dose group by comparing the tracer binding in the drug-treated animals to the vehicle-treated animals. This data is critical for correlating target engagement with efficacy observed in behavioral models.
Section 4: Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biopharmawire.com [biopharmawire.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Current Update on Promising New Anti-Alzheimer’s Drugs in Different Phases of Clinical Development: Where Exactly Are We Lacking? [japi.org]
- 5. Why do many promising experimental drugs fail? Data-driven research may hold the answer | St. Jude Research [stjude.org]
- 6. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 7. firstwordpharma.com [firstwordpharma.com]
Validation & Comparative
Remlifanserin vs. Pimavanserin: A Comparative Analysis of 5-HT2A Receptor Inverse Agonists
A deep dive into the selectivity and potency of two prominent next-generation antipsychotic candidates reveals key differences in their pharmacological profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of remlifanserin (ACP-204) and pimavanserin (B1677881), supported by experimental data and detailed methodologies.
Developed as a successor to pimavanserin, this compound is engineered for enhanced potency and selectivity as a serotonin (B10506) 5-HT2A receptor inverse agonist.[1] Both compounds are notable for their atypical antipsychotic properties, which are believed to stem from their high affinity for the 5-HT2A receptor without significant dopaminergic antagonism, a common feature of traditional antipsychotics that often leads to motor side effects.[2][3] Pimavanserin is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis, while this compound is under development for Alzheimer's disease psychosis.[1][4]
Comparative Analysis of Binding Affinity and Functional Potency
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (IC50/EC50) of this compound and pimavanserin at the primary target (5-HT2A) and a key off-target receptor (5-HT2C).
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2A | 5-HT2C | Sigma 1 | Dopamine (D2) | Muscarinic, Adrenergic, Histaminergic |
| This compound (ACP-204) | 0.14[5][6] | 1.86[5] | N/A | No meaningful activity[6] | No meaningful activity[6] |
| Pimavanserin | 0.087[7][8] | 0.44[7][8] | 120[7][8] | No appreciable affinity (>300 nM)[7][8] | No appreciable affinity (>300 nM)[7][8] |
N/A: Data not available in the reviewed sources.
Table 2: In Vitro Functional Potency (nM)
| Compound | Assay Type | 5-HT2A Potency | 5-HT2C Potency |
| This compound (ACP-204) | Inverse Agonist/Antagonist | 0.3 - 0.5[5][6] | 16 - 37[5][6] |
| Pimavanserin | Inverse Agonist (pIC50) | ~2.0 (IC50 from pIC50 of 8.7)[9] | ~79.4 (IC50 from pIC50 of 7.1)[9] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
The data indicates that while pimavanserin has a slightly higher binding affinity for the 5-HT2A receptor, this compound demonstrates significantly greater functional potency as an inverse agonist/antagonist at this target.[5][6] Notably, this compound exhibits a much higher selectivity for the 5-HT2A receptor over the 5-HT2C receptor compared to pimavanserin.[1] this compound's selectivity for the 5-HT2A receptor over the 5-HT2C receptor is reported to be between 32- to 123-fold, depending on the specific bioassay, whereas pimavanserin's selectivity is in the range of 8- to 37-fold.[1] This enhanced selectivity may contribute to a more favorable side-effect profile, with expectations of reduced QT prolongation for this compound.[1]
Experimental Protocols
The binding affinities and functional potencies of this compound and pimavanserin are determined through standardized in vitro assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A or 5-HT2C receptor are prepared.[10][11] This involves homogenization of the cells and centrifugation to isolate the membrane fraction.[11]
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound or pimavanserin).[9][11][12]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[11]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[11][12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays (Inverse Agonist Activity)
These assays measure the ability of a compound to decrease the basal activity of a receptor.
Objective: To quantify the inverse agonist potency (EC50 or IC50) of the test compound at the 5-HT2A or 5-HT2C receptor.
General Protocol (e.g., Calcium Flux Assay for Gq-coupled receptors like 5-HT2A):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in microplates.[13]
-
Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye.[13]
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.[13] Inverse agonists will decrease the basal signal.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal inhibitory effect (IC50 or EC50) is calculated.[14][15][16]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the downstream signaling pathway of the 5-HT2A receptor and a typical experimental workflow for determining receptor binding affinity.
Caption: 5-HT2A Receptor Downstream Signaling Cascade.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8][17] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][17] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various downstream cellular responses.[8][17] Inverse agonists like this compound and pimavanserin reduce the basal activity of this pathway.
Caption: Generalized Experimental Workflow for Radioligand Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical characterization of ACP-204 reported at AAIC | BioWorld [bioworld.com]
- 6. Acadia presents preclinical characterization of ACP-204 | BioWorld [bioworld.com]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EC50 - Wikipedia [en.wikipedia.org]
- 15. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Explain what is EC50? [synapse.patsnap.com]
- 17. 5-HT2A_receptor [bionity.com]
Remlifanserin's Preclinical Efficacy: A Comparative Analysis Against Atypical Antipsychotics
For Immediate Release
A comprehensive review of preclinical data positions Remlifanserin (ACP-204), a selective 5-HT2A receptor inverse agonist, as a promising therapeutic candidate, demonstrating comparable or superior efficacy in established animal models of psychosis when compared to traditional atypical antipsychotics. This comparison guide provides a detailed analysis of this compound's performance against key atypical antipsychotics in two standard preclinical models: the DOI-induced head-twitch response and the MK-801-induced hyperlocomotion model.
Executive Summary
This compound exhibits potent activity in rodent models predictive of antipsychotic efficacy. In the DOI-induced head-twitch model, a direct measure of 5-HT2A receptor antagonism, this compound effectively suppresses this behavior at low doses. Similarly, in the MK-801-induced hyperlocomotion model, which mimics certain psychotic-like behaviors, this compound demonstrates robust dose-dependent inhibition. When benchmarked against atypical antipsychotics such as risperidone, olanzapine, and clozapine, this compound's preclinical profile suggests a potent and targeted mechanism of action with the potential for a favorable side-effect profile, owing to its high selectivity for the 5-HT2A receptor.
Mechanism of Action: A Tale of Two Pathways
This compound's therapeutic potential stems from its highly specific mechanism of action as a 5-HT2A receptor inverse agonist.[1] This contrasts with the broader receptor binding profile of many atypical antipsychotics, which typically involve antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, among others.
Preclinical Efficacy Data
The following tables summarize the available preclinical data for this compound and selected atypical antipsychotics in two key behavioral models.
DOI-Induced Head-Twitch Response
This model is a specific in vivo assay for 5-HT2A receptor activation. The head-twitch response in rodents is a behavioral proxy for the hallucinogenic effects of 5-HT2A agonists.
| Compound | Species | Dose | Effect |
| This compound (ACP-204) | Mouse | 0.1 mg/kg | Minimum Effective Dose |
| 0.3 mg/kg | Near-complete suppression | ||
| Rat | 0.3 mg/kg | Minimum Effective Dose | |
| 1.0 mg/kg | Near-complete suppression | ||
| Clozapine | Mouse | 5.0 mg/kg | Active Dose |
| Olanzapine | Mouse | 0.1-1.0 mg/kg | Dose-dependent inhibition |
| Risperidone | Mouse | 0.01-0.1 mg/kg | Dose-dependent inhibition |
Data for atypical antipsychotics are compiled from various sources and may not represent head-to-head comparisons.
MK-801-Induced Hyperlocomotion
This model is used to screen for antipsychotic potential. The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which is considered a model of certain psychotic-like behaviors.
| Compound | Species | Dose | Effect |
| This compound (ACP-204) | Mouse | 0.1 mg/kg | Suppression of hyperlocomotion |
| Risperidone | Mouse | 0.01-0.03 mg/kg | Dose-dependent attenuation |
| 0.1 mg/kg | Total inhibition | ||
| Olanzapine | Mouse | 0.1 mg/kg | ED50 |
| 0.1-1.0 mg/kg | Dose-dependent inhibition (ca. 51-90%) | ||
| Clozapine | Mouse | 1.0 mg/kg | Significant attenuation |
Data for atypical antipsychotics are compiled from various sources and may not represent head-to-head comparisons.
Experimental Protocols
DOI-Induced Head-Twitch Response in Mice
The DOI-induced head-twitch response is a well-validated model for assessing 5-HT2A receptor agonism and antagonism.
Methodology:
-
Animals: Male C57BL/6 mice are commonly used.
-
Habituation: Mice are individually placed in observation chambers (e.g., clear cylindrical enclosures) for a period of 30 to 60 minutes to acclimate to the new environment.
-
Drug Administration: Test compounds (this compound or atypical antipsychotics) or vehicle are administered via intraperitoneal (i.p.) or oral (p.o.) route at specified pretreatment times.
-
Induction of Head-Twitches: The 5-HT2A receptor agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), is administered (e.g., 2.5 mg/kg, i.p.) to induce the head-twitch response.
-
Observation: Immediately following DOI administration, the number of head twitches is counted by a trained observer for a predetermined period, typically 20 to 30 minutes.
-
Data Analysis: The total number of head twitches for each animal is recorded. The efficacy of the test compound is determined by its ability to reduce the number of DOI-induced head twitches compared to the vehicle-treated control group.
MK-801-Induced Hyperlocomotion in Mice
This model assesses the ability of a compound to reverse the psychostimulant effects of an NMDA receptor antagonist.
Methodology:
-
Animals: Male BALB/c or C57BL/6 mice are frequently used.
-
Apparatus: An open-field arena equipped with an automated activity monitoring system (e.g., infrared beams or video tracking) is used to measure locomotor activity.
-
Habituation: Mice are placed in the open-field arenas for a 30 to 60-minute habituation period.
-
Drug Administration: The test compound (this compound or atypical antipsychotic) or vehicle is administered (i.p. or p.o.) at a set time before the MK-801 challenge.
-
Induction of Hyperlocomotion: The non-competitive NMDA receptor antagonist, dizocilpine (B47880) (MK-801), is administered (e.g., 0.2-0.4 mg/kg, i.p.) to induce a hyperlocomotive state.
-
Data Collection: Locomotor activity, typically measured as total distance traveled, is recorded for a period of 60 to 90 minutes immediately following MK-801 administration.
-
Data Analysis: The total distance traveled is quantified and compared between the different treatment groups. The efficacy of the test compound is determined by its ability to attenuate the MK-801-induced increase in locomotor activity.
Comparative Efficacy Logic
The preclinical data suggests a logical framework for comparing the efficacy of this compound and atypical antipsychotics.
Conclusion
The preclinical evidence strongly supports the potent antipsychotic-like effects of this compound. Its high potency and targeted action at the 5-HT2A receptor, as demonstrated in the DOI-induced head-twitch and MK-801-induced hyperlocomotion models, position it as a compelling candidate for further clinical development. The data suggests that this compound's efficacy is comparable, and in some instances, may be achieved at lower relative doses than some established atypical antipsychotics, highlighting its potential as a novel therapeutic with a potentially improved safety and tolerability profile. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound in patient populations.
References
A Comparative Benchmarking of Remlifanserin Against Ketanserin and Ritanserin as 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel 5-HT2A receptor antagonist, Remlifanserin (ACP-204), against the well-established antagonists, ketanserin (B1673593) and ritanserin (B1680649). The information presented herein is compiled from publicly available data to assist researchers in evaluating these compounds for their studies.
Introduction
The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor, is a key target in the development of therapeutics for a range of neuropsychiatric disorders. Antagonism of this receptor is a well-validated mechanism for antipsychotic and other central nervous system (CNS) effects. This compound is a next-generation, selective 5-HT2A receptor inverse agonist currently in late-stage clinical development for the treatment of Alzheimer's disease psychosis.[1] Ketanserin and ritanserin are foundational research tools and, in the case of ketanserin, a clinically used antihypertensive agent, that have been instrumental in elucidating the role of the 5-HT2A receptor.[2] This guide benchmarks this compound's pharmacological and pharmacokinetic profile against these two established antagonists.
Data Presentation
Table 1: Comparative Binding Affinity at Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | 5-HT2A/5-HT2C Selectivity Ratio |
| This compound (ACP-204) | 0.14[3] | 1.86[4] | 372[4] | ~13 |
| Ketanserin | ~0.52 - 3.5 | ~40 - 60 | - | ~77 - 115 |
| Ritanserin | 0.45[5] | 0.71[5] | Binds | ~1.6 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell line used. The selectivity ratio is calculated from the provided Ki values (Ki 5-HT2C / Ki 5-HT2A).
Table 2: Functional Potency at the 5-HT2A Receptor
| Compound | Assay Type | Potency (nM) | Mechanism of Action |
| This compound (ACP-204) | Antagonist/Inverse Agonist Assays | 0.3 - 0.5[6] | Inverse Agonist[1] |
| Ketanserin | Phosphoinositide Turnover | IC50 > 10 | Antagonist[2] |
| Ritanserin | Phosphoinositide Turnover | - | Antagonist[5] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (ACP-204) | Ketanserin | Ritanserin |
| Bioavailability | High (oral)[3] | ~50%[7] | - |
| Plasma Protein Binding | - | 94.0 ± 1.8%[7] | - |
| Elimination Half-life (t½) | Shorter than pimavanserin (B1677881) (~57h)[6] | 12.4 ± 2.9 h (oral)[7] | - |
| Dosing Feasibility | Once-daily[6] | - | - |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Methodology:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Radioligand: [3H]ketanserin is a commonly used radiolabeled antagonist for 5-HT2A receptor binding assays.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the unlabeled test compound (this compound, ketanserin, or ritanserin).
-
Incubations are typically carried out at room temperature for a sufficient time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT2A ligand (e.g., spiperone).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism
Objective: To measure the ability of a test compound to inhibit 5-HT2A receptor-mediated intracellular calcium mobilization.
Methodology:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) that couples to the Gq signaling pathway.
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells.
-
Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with the calcium indicator dye.
-
The cells are then pre-incubated with varying concentrations of the test antagonist (this compound, ketanserin, or ritanserin).
-
A 5-HT2A receptor agonist (e.g., serotonin or DOI) is added to the wells to stimulate the receptor.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.
In Vivo Head-Twitch Response (HTR) Model
Objective: To assess the in vivo efficacy of a 5-HT2A receptor antagonist to block the behavioral effects of a 5-HT2A agonist.
Methodology:
-
Animal Model: Typically mice (e.g., C57BL/6J) or rats.
-
Agonist: A 5-HT2A receptor agonist known to induce head-twitch behavior, such as DOI (2,5-dimethoxy-4-iodoamphetamine).
-
Procedure:
-
Animals are pre-treated with the test antagonist (this compound, ketanserin, or ritanserin) at various doses.
-
After a specified pre-treatment time, the animals are administered the 5-HT2A agonist (DOI).
-
The number of head twitches is then observed and counted for a defined period.
-
-
Data Analysis: The dose-dependent inhibition of the DOI-induced head-twitch response by the antagonist is determined. The ED50 (the dose of the antagonist that produces 50% of its maximal effect) can be calculated. This compound has been shown to block the head-twitch response induced by DOI in rodents.[1]
Mandatory Visualization
Caption: 5-HT2A Receptor Signaling Pathway and Antagonist Blockade.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Calcium Flux Functional Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acadia presents preclinical characterization of ACP-204 | BioWorld [bioworld.com]
- 4. acadia.com [acadia.com]
- 5. Ritanserin - Wikipedia [en.wikipedia.org]
- 6. Preclinical characterization of ACP-204 reported at AAIC | BioWorld [bioworld.com]
- 7. Pharmacokinetics of ketanserin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Remlifanserin's Mechanism: A Comparative Guide to its 5-HT2A Receptor Inverse Agonism Across Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of Remlifanserin (ACP-204), a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist, with other relevant compounds. Designed for researchers, scientists, and drug development professionals, this guide delves into the cross-validation of this compound's mechanism of action in various cell lines, supported by experimental data and detailed protocols.
This compound is a promising therapeutic candidate currently in late-stage clinical development for the treatment of Alzheimer's disease psychosis. Its mechanism of action, centered on the inverse agonism of the 5-HT2A receptor, offers a targeted approach to mitigating neuropsychiatric symptoms. This guide aims to provide an objective analysis of its performance, benchmarked against its predecessor, Pimavanserin, and other 5-HT2A inverse agonists like Nelotanserin and Volinanserin.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the in vitro pharmacological data for this compound and comparator compounds across different cell lines and assays. This data highlights the potency and selectivity of these compounds at the 5-HT2A receptor.
Table 1: 5-HT2A Receptor Binding Affinity and Functional Potency
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (ACP-204) | CHO | Radioligand Binding | Ki | 0.14 nM | [1] |
| CHO | RSAT | Inverse Agonist Potency | 0.3 - 0.5 nM | [1] | |
| CHO | Phosphoinositide Hydrolysis | Inverse Agonist Potency | 0.3 - 0.5 nM | [1] | |
| Pimavanserin | CHO | Radioligand Binding | Ki | ~0.087 nM | Acadia Pharma |
| CHO | RSAT | Inverse Agonist Potency | 3- to 9-fold less potent than this compound | [1] | |
| Nelotanserin | - | Radioligand Binding | Potency | Low Nanomolar | [2] |
| - | Inositol (B14025) Phosphate Accumulation | Potency | Low Nanomolar | [2] | |
| Volinanserin | - | Radioligand Binding | Ki | 0.36 nM | [3] |
Table 2: Selectivity Profile of 5-HT2A Inverse Agonists
| Compound | Receptor | Selectivity vs. 5-HT2A | Reference |
| This compound (ACP-204) | 5-HT2C | 32- to 123-fold | [4] |
| 5-HT2B | Very Low Affinity | [4] | |
| Pimavanserin | 5-HT2C | 8- to 37-fold | [4] |
| Nelotanserin | 5-HT2C | >30-fold | [2] |
| 5-HT2B | >5000-fold | [2] | |
| Volinanserin | 5-HT2C | ~300-fold | [3] |
| Alpha-1 Adrenergic | ~300-fold | [3] | |
| Dopamine D2 | ~300-fold | [3] |
Cross-Validation in a Neuronal Cell Line Model: The SH-SY5Y Case Study
While direct experimental data for this compound in the human neuroblastoma cell line SH-SY5Y is not publicly available, the well-characterized expression and signaling of the 5-HT2A receptor in these cells allow for a robust cross-validation of its mechanism of action. SH-SY5Y cells endogenously express functional 5-HT2A receptors that couple to canonical downstream signaling pathways, making them a relevant in vitro model for neuronal function.
Activation of 5-HT2A receptors in SH-SY5Y cells leads to:
-
Phosphoinositide Hydrolysis: Stimulation with 5-HT induces the production of inositol phosphates[5][6].
-
Calcium Mobilization: An increase in intracellular calcium concentration is observed upon receptor activation[5].
-
ERK Phosphorylation: The ERK/MAPK signaling pathway is activated downstream of the 5-HT2A receptor[7].
Based on this compound's potent inverse agonist activity demonstrated in CHO and HEK-293 cells, it is anticipated that in SH-SY5Y cells, this compound would effectively block the basal constitutive activity of the 5-HT2A receptor and antagonize agonist-induced phosphoinositide hydrolysis, calcium mobilization, and ERK phosphorylation. This provides a strong rationale for its therapeutic potential in neurological disorders where 5-HT2A receptor hyperactivity is implicated.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ESSENTIAL ROLE OF ERK IN 4-OXO-2-NONENAL MEDIATED CYTOTOXICITY IN SH-SY5Y HUMAN NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual effect of muscarinic receptor agonists on Ca2+ mobilization in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors expressed in the human neuroblastoma cell line SH-SY5Y: comparative stimulation by hallucinogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative desensitization of the human 5-HT2A and 5-HT2C receptors expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A serotonin receptor agonist DOI alleviates cytotoxicity in neuroblastoma cells: role of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Remlifanserin and Clozapine in Preclinical Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antipsychotic drugs with improved efficacy and safety profiles is a critical area of research in neuropsychopharmacology. This guide provides a comparative overview of two such compounds, Remlifanserin (ACP-204) and clozapine (B1669256), focusing on their in vivo efficacy in preclinical models of psychosis. While clozapine remains the gold standard for treatment-resistant schizophrenia, its use is associated with significant side effects. This compound, a selective serotonin (B10506) 5-HT2A receptor inverse agonist, represents a newer therapeutic strategy with the potential for a more favorable safety profile.
This document summarizes the available preclinical data for both compounds, outlines common experimental protocols, and visualizes key biological pathways and experimental workflows. It is important to note that, to date, there is a lack of publicly available, head-to-head in vivo comparative studies for this compound and clozapine. Therefore, this guide draws upon data from separate studies to provide a qualitative comparison and a framework for understanding their respective preclinical profiles.
Mechanism of Action
This compound (ACP-204) is a selective inverse agonist of the serotonin 5-HT2A receptor.[1] Its antipsychotic effect is believed to be mediated by the modulation of serotonergic signaling in cortical and limbic brain regions, which are implicated in the pathophysiology of psychosis. By acting as an inverse agonist, this compound reduces the constitutive activity of 5-HT2A receptors, thereby dampening downstream signaling cascades that are thought to be overactive in psychotic states.
Clozapine exhibits a complex and multi-receptor binding profile. It has a relatively low affinity for dopamine (B1211576) D2 receptors, the primary target of typical antipsychotics, but shows high affinity for a range of other receptors, including serotonergic (5-HT2A, 5-HT2C), dopaminergic (D4), muscarinic, and adrenergic receptors. Its superior efficacy in treatment-resistant schizophrenia is thought to arise from this broad spectrum of pharmacological actions.
Preclinical Efficacy in Psychosis Models
Direct comparative studies providing quantitative efficacy data for this compound versus clozapine are not yet available in the public domain. However, both compounds have been evaluated in established animal models of psychosis.
NMDA Receptor Hypofunction Models (e.g., MK-801-induced hyperlocomotion)
This model mimics the glutamatergic hypofunction hypothesized to underlie schizophrenia. The non-competitive NMDA receptor antagonist MK-801 induces a hyperlocomotor response in rodents, which is considered a proxy for the positive symptoms of psychosis.
-
This compound: Preclinical data indicates that this compound is effective in blocking the hyperlocomotion induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801) in rodents.[1] Specific dose-response data from these studies are not publicly available.
-
Clozapine: Numerous studies have demonstrated that clozapine effectively attenuates MK-801-induced hyperlocomotion in both rats and mice.[2][3][4][5][6] The effective dose range can vary depending on the species, strain, and specific experimental conditions. For instance, doses around 1-5 mg/kg have been shown to significantly reduce this behavior.[2][3][6]
Dopamine Agonist-Induced Models (e.g., Apomorphine-induced disruption of Prepulse Inhibition)
Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like apomorphine (B128758).
-
This compound: Publicly available data on the effects of this compound in the apomorphine-induced PPI deficit model is currently lacking.
-
Clozapine: The effects of clozapine in reversing apomorphine-induced PPI deficits have been reported, although with some variability across studies and rodent strains.[7][8][9][10] Some studies show a complete reversal of the PPI deficit with clozapine, particularly in Sprague-Dawley rats, at doses ranging from 4-12 mg/kg.[9] However, other studies in mice have reported a lack of efficacy of clozapine in this specific model.[7]
Quantitative Data Summary
Due to the absence of direct comparative studies and limited publicly available quantitative data for this compound, a structured table for direct comparison cannot be provided at this time. Future preclinical studies directly comparing this compound and clozapine in standardized psychosis models are needed to generate the data required for a quantitative assessment.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the in vivo efficacy of antipsychotic drugs.
MK-801-Induced Hyperlocomotion
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are then placed individually into the open-field arenas for a 30-60 minute habituation period.
-
Following habituation, animals are administered the test compound (this compound, clozapine, or vehicle) via the appropriate route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time (e.g., 30-60 minutes), animals are injected with MK-801 (typically 0.1-0.3 mg/kg).
-
Locomotor activity is then recorded for a period of 60-120 minutes.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests.
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit
-
Animals: Male Sprague-Dawley or Wistar rats are frequently used.
-
Apparatus: Startle responses are measured in specialized startle chambers that can deliver acoustic stimuli (background noise, prepulse, and startle pulse) and record the whole-body startle reflex via a piezoelectric accelerometer.
-
Procedure:
-
Animals are habituated to the startle chambers for a brief period (e.g., 5-10 minutes) with background white noise.
-
A baseline block of startle trials is often conducted.
-
Animals are then administered the test compound (this compound, clozapine, or vehicle).
-
After the appropriate pretreatment interval, the dopamine agonist apomorphine (typically 0.5-2.5 mg/kg) is administered to induce a PPI deficit.
-
The PPI test session begins, consisting of various trial types: pulse-alone trials (startle stimulus only), prepulse-plus-pulse trials (a weak prepulse preceding the startle stimulus at different inter-stimulus intervals), and no-stimulus trials (background noise only).
-
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle response on prepulse+pulse trial) / (startle response on pulse-alone trial) ] * 100. The data is then analyzed using ANOVA to compare the effects of the different treatments on the apomorphine-induced PPI deficit.
Signaling Pathway and Experimental Workflow Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vivo Psychosis Models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Prefrontal cortex lesions cause only minor effects on the hyperlocomotion induced by MK-801 and its reversal by clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apomorphine-induced disruption of prepulse inhibition that can be normalised by systemic haloperidol is insensitive to clozapine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrepant findings of clozapine effects on prepulse inhibition of startle: is it the route or the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seroquel (ICI 204,636) restores prepulse inhibition of acoustic startle in apomorphine-treated rats: Similarities to clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Selectivity of Remlifanserin at the 5-HT2A Receptor: A Comparative Analysis
For Immediate Release
A deep dive into the functional selectivity of Remlifanserin (ACP-204), a novel 5-HT2A receptor inverse agonist, reveals its potential for biased signaling, a key attribute for next-generation neuropsychiatric therapeutics. This guide provides a comparative analysis of this compound's activity at the Gq/11 and Gi/o signaling pathways, benchmarked against the established compound Pimavanserin.
Developed for researchers, scientists, and drug development professionals, this guide synthesizes available preclinical data to illuminate the nuanced pharmacology of this compound. Understanding the functional selectivity of a ligand—its ability to preferentially activate one signaling pathway over another—is critical in designing drugs with improved efficacy and reduced side effects.
Data Presentation: A Head-to-Head Comparison
While comprehensive data on this compound's activity across all signaling pathways is still emerging, available information points to its potent inverse agonism at the 5-HT2A receptor. This is compared with Pimavanserin, which has been characterized to exhibit biased activity, acting as an inverse agonist at the Gi/o pathway and a neutral antagonist at the Gq/11 pathway.
| Ligand | Pathway | Assay Type | Potency (IC50/Ki) | Efficacy |
| This compound (ACP-204) | Gq/11 | Phosphatidylinositol (PI) Assay | 0.3 - 0.5 nM (IC50) | Inverse Agonist |
| Gq/11 | Receptor Selection and Amplification Technology (RSAT) | 0.3 - 0.5 nM (IC50) | Inverse Agonist | |
| - | Radioligand Binding | 0.14 nM (Ki) | - | |
| Pimavanserin | Gq/11 | [35S]GTPγS Binding | Not applicable | Neutral Antagonist |
| Gi/o (Gαi1) | [35S]GTPγS Binding | - | Inverse Agonist | |
| - | Radioligand Binding | 0.11 nM (Ki) | - |
Note: Data for this compound's direct functional activity on the Gi/o pathway is not yet publicly available. Its characterization as a potent inverse agonist suggests it likely modulates this pathway, similar to Pimavanserin.
Dissecting the Signaling Pathways
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), transduces signals through multiple intracellular pathways, primarily the Gq/11 and Gi/o pathways.
The Canonical Gq/11 Pathway
Activation of the Gq/11 pathway by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is associated with many of the excitatory effects of 5-HT2A receptor activation.
Canonical 5-HT2A Gq/11 Signaling Pathway
The Gi/o Pathway
Coupling of the 5-HT2A receptor to the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is generally considered inhibitory and can modulate the activity of other signaling cascades.
5-HT2A Gi/o Signaling Pathway
Experimental Protocols
The characterization of this compound and Pimavanserin's functional selectivity relies on a variety of in vitro assays. Below are generalized protocols for assessing Gq/11 and Gi/o pathway activation.
Gq/11 Pathway: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq/11 signaling.
-
Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to form a confluent monolayer.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plate is incubated to allow the dye to enter the cells.
-
Compound Addition: Test compounds (this compound, Pimavanserin, or control ligands) are added to the wells at various concentrations.
-
Signal Detection: A fluorescence plate reader with kinetic reading capabilities is used to measure the fluorescence intensity before and after the addition of an agonist (for antagonist/inverse agonist mode) or the compound itself (for agonist mode). The change in fluorescence corresponds to the change in intracellular calcium levels.
-
Data Analysis: The data is analyzed to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Gi/o Pathway: cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity, which is indicative of Gi/o pathway activation.
-
Cell Culture: CHO or HEK293 cells co-expressing the human 5-HT2A receptor and a reporter gene responsive to cAMP levels (e.g., CRE-luciferase) are used.
-
Cell Plating: Cells are plated in 96- or 384-well white-walled microplates.
-
Compound Incubation: Cells are pre-incubated with the test compounds (this compound, Pimavanserin) at varying concentrations.
-
Adenylyl Cyclase Stimulation: An adenylyl cyclase activator, such as forskolin, is added to the wells to induce cAMP production.
-
Lysis and Detection: After incubation, cells are lysed, and the level of cAMP is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).
-
Data Analysis: The reduction in the forskolin-stimulated cAMP signal in the presence of the test compound is used to determine the IC50 value for inverse agonists.
Safety Operating Guide
Proper Disposal Procedures for Remlifanserin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel compounds like Remlifanserin are paramount to ensuring a secure laboratory environment and regulatory compliance. As a selective serotonin (B10506) 5-HT2A receptor inverse agonist currently in development, specific disposal protocols for this compound are not widely published. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, researchers must adhere to established best practices for the disposal of novel research compounds. This guide provides essential, step-by-step information based on general laboratory safety and hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling a powdered form, a properly fitted respirator (e.g., N95 or higher) is recommended.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of small quantities of this compound in a research laboratory setting. This protocol is based on general guidelines for hazardous chemical waste disposal.[1][2][3][4][5]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless their compatibility is known. As a general rule, segregate waste as follows:
-
Solid Waste: Unused or expired solid this compound, contaminated labware (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing this compound. Segregate aqueous solutions from organic solvent solutions.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
-
Step 2: Waste Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are chemically compatible with the waste. For liquid waste, use leak-proof containers with secure screw-top caps. Solid waste can be collected in sturdy, sealable bags or containers.[1][3]
-
Properly Label Containers: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The concentration and composition of the waste (e.g., "this compound in 10% DMSO/90% Saline").
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Harmful if swallowed"). If the hazards are not fully known, state "Hazards Not Fully Known".[4]
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[3][6] This area should be clearly marked.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[3][5] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Arrange for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Do Not Dispose of Down the Drain or in Regular Trash: this compound is a biologically active compound and should not be disposed of in the sanitary sewer or regular trash.[1]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative guidelines for the accumulation of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) regulations for Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs).[2][7][8] Your institution's specific limits may vary.
| Parameter | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) |
| Monthly Generation Rate | > 100 kg and < 1,000 kg of non-acutely hazardous waste | ≥ 1,000 kg of non-acutely hazardous waste |
| ≤ 1 kg of acutely hazardous waste | > 1 kg of acutely hazardous waste | |
| On-site Accumulation Limit | ≤ 6,000 kg | No limit |
| Accumulation Time Limit | ≤ 180 days (or ≤ 270 days if disposal facility is > 200 miles) | ≤ 90 days |
Generalized Experimental Protocol for a Novel Compound
As specific experimental protocols for this compound are proprietary, the following provides a generalized workflow for the initial characterization of a novel research compound.
Objective: To determine the basic physicochemical and biological properties of a novel compound.
Materials:
-
Novel compound (e.g., this compound)
-
Appropriate solvents (e.g., DMSO, ethanol, water)
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
-
Cell culture reagents
-
In vitro assay components (e.g., receptors, enzymes)
Methodology:
-
Solubility Assessment: a. Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO). b. Determine the solubility in various aqueous buffers and media relevant to planned experiments.
-
Purity and Identity Confirmation: a. Analyze the compound using High-Performance Liquid Chromatography (HPLC) to determine its purity. b. Confirm the molecular weight and structure using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Biological Activity: a. Develop and validate an in vitro assay to measure the compound's activity at its intended target (e.g., receptor binding assay, functional assay measuring downstream signaling). b. Perform dose-response experiments to determine the compound's potency (e.g., IC50 or EC50).
-
Preliminary In Vitro Safety Assessment: a. Assess the compound's cytotoxicity in a relevant cell line using assays such as MTT or LDH release. b. Evaluate off-target effects by screening against a panel of other receptors or enzymes.
Visualizing the Mechanism of Action
This compound is a 5-HT2A receptor inverse agonist. The following diagram illustrates the generalized signaling pathway for this class of compounds. An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the 5-HT2A receptor, which is constitutively active to some degree, an inverse agonist reduces this basal activity.
Caption: Signaling pathway of a 5-HT2A receptor inverse agonist like this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. acs.org [acs.org]
Personal protective equipment for handling Remlifanserin
Disclaimer: No specific safety information was found for "Remlifanserin." The following guidance is provided for "Flibanserin," assuming a possible misspelling of the intended substance. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound they are handling.
This guide furnishes crucial safety and logistical information for the handling and disposal of Flibanserin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.
Hazard Identification and Personal Protective Equipment
Flibanserin is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to appropriate safety measures is imperative.
Summary of Personal Protective Equipment (PPE) Recommendations
| Equipment | Specification | Purpose |
| Hand Protection | Protective gloves (e.g., chemotherapy gloves tested to ASTM D6978 standard)[3] | To prevent skin contact and irritation[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation[2] |
| Skin and Body | Impervious clothing, such as a lab coat or gown that is long-sleeved and closes in the back[2][3] | To protect the skin from exposure |
| Respiratory | Suitable respirator (e.g., N95 or higher) | To prevent respiratory tract irritation from dust or aerosols[2] |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Utilize a containment primary engineering control (C-PEC) if there is a risk of generating dust or aerosols.
-
Ensure safety showers and eyewash stations are readily accessible.[2]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned.
-
Handling the Substance: Avoid breaking or crushing tablets to minimize dust generation.[4] Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
First-Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[2] Do not induce vomiting.[4]
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Inhaled: Move the person to fresh air.[2]
Disposal Plan:
-
Unused Substance: Dispose of the contaminated material as hazardous waste according to local, state, and federal regulations.
-
Contaminated Materials: Absorb spills with an inert material (e.g., diatomite) and place in a sealed container for disposal.[2] Decontaminate surfaces with alcohol.[2]
-
Packaging: Scratch out all personal information on empty packaging before discarding it in the trash.[5]
-
General Guidance: Do not allow the substance to enter sewers or waterways. Drug take-back programs are the preferred method for disposing of unused medicines.[5][6] If such a program is not available, the substance may be mixed with an unappealing material like coffee grounds or cat litter, sealed in a plastic bag, and thrown in the household trash.[5][6]
Workflow for Handling Flibanserin
Caption: Workflow for the safe handling and disposal of Flibanserin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
